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  • Product: Disperse red 129
  • CAS: 12236-23-6

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling of C.I. Disperse Red 129: A Technical Guide

The following technical guide details the spectroscopic characterization of C.I. Disperse Red 129 , designed for researchers in analytical chemistry, material science, and pharmaceutical development.[1] Spectroscopic Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of C.I. Disperse Red 129 , designed for researchers in analytical chemistry, material science, and pharmaceutical development.[1]

Spectroscopic Profiling of C.I.[1] Disperse Red 129: A Technical Guide

Executive Summary & Chemical Identity

C.I. Disperse Red 129 (CAS: 12236-23-6) is a donor-acceptor azo dye characterized by a "push-pull" electronic structure.[1] It is synthesized via the diazotization of 2-bromo-6-methyl-4-nitroaniline followed by coupling with N,N-bis(2-hydroxyethyl)-m-toluidine.[1]

While primarily used in the textile industry for polyester dyeing, its structural analogs (e.g., Disperse Red 1) are frequently utilized in drug delivery research as hydrophobic probes and in nonlinear optics (NLO) .[1] For drug development professionals, this compound serves as a critical model for assessing the metabolic stability of azo-linkages (azoreductase activity) and as a reference standard for potential genotoxic impurities (aromatic amines).[1]

Chemical Specifications
PropertyDetail
IUPAC Name 2,2'-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-ethanol
CAS Number 12236-23-6
Molecular Formula

Molecular Weight 451.31 g/mol
Chromophore Nitro-Azo-Aniline (Donor-Acceptor System)
Solubility Soluble in Acetone, DMF, DMSO; Insoluble in Water

Structural Synthesis & Logic

The synthesis involves a standard diazo coupling reaction.[1] Understanding this pathway is essential for interpreting the fragmentation patterns in Mass Spectrometry and the splitting patterns in NMR.[1]

Synthesis Diazo 2-Bromo-6-methyl- 4-nitroaniline (Diazo Component) Diazonium Diazonium Salt Intermediate Diazo->Diazonium NaNO2 / HCl 0-5°C Coupler N,N-bis(2-hydroxyethyl)- m-toluidine (Coupling Component) Product C.I. Disperse Red 129 (Target Molecule) Coupler->Product Nucleophilic Attack (Para to Amine) Diazonium->Product Coupling Reaction pH 4-5

Figure 1: Synthetic pathway showing the formation of the azo linkage between the electron-deficient diazo component and the electron-rich coupler.[1]

UV-Vis Spectroscopy

The UV-Vis spectrum of Disperse Red 129 is dominated by a strong Charge Transfer (CT) band involving the


 transition of the azo group, enhanced by the electron-withdrawing nitro group and the electron-donating amine.[1]
Spectral Characteristics
ParameterValue (Approx.)Mechanistic Explanation

(Acetone)
515 ± 5 nm Bathochromic shift caused by the ortho-bromo and ortho-methyl groups on the diazo ring, which stabilize the LUMO.[1]

(Molar Absorptivity)
~35,000

High probability of the

transition in the conjugated system.[1]
Solvatochromism Positive

shifts red in polar aprotic solvents (e.g., DMSO) due to stabilization of the excited CT state.[1]
Experimental Protocol: Determination of
  • Stock Solution: Dissolve 10 mg of Disperse Red 129 in 50 mL of HPLC-grade Acetone.

  • Dilution: Prepare a working standard of 10

    
    M by diluting the stock 1:40 with Acetone.
    
  • Measurement: Scan from 300 nm to 700 nm using a quartz cuvette (1 cm path length).

  • Validation: Ensure the absorbance at

    
     is between 0.3 and 0.8 AU to verify linearity (Beer-Lambert Law).
    

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy is used to confirm the presence of key functional groups.[1] The ortho-substituents (Br, CH3) on the diazo ring may cause slight shifts in the nitro bands due to steric twisting.[1]

Functional GroupWavenumber (

)
Assignment
O-H Stretch 3200 - 3450Broad band; intermolecular H-bonding of the hydroxyethyl chains.[1]
C-H Stretch (Aliphatic) 2850 - 2960Methyl (

) and Methylene (

) stretches.[1]

Asymmetric
1500 - 1530Strong intensity; characteristic of aromatic nitro groups.[1]

Azo Stretch
1400 - 1450Often weak in IR; overlaps with aromatic ring vibrations.[1]

Symmetric
1330 - 1350Strong intensity.[1]
C-O Stretch 1050 - 1080Primary alcohol C-O stretch from hydroxyethyl groups.[1]
C-Br Stretch 600 - 700Fingerprint region; indicates halogenation.[1]

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof.[1] The following data is predicted for Disperse Red 129 in DMSO-


 , based on the substituent effects of the 2-bromo-6-methyl-4-nitro and m-toluidine moieties.
H NMR Assignment (400 MHz, DMSO- )
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Diazo Ar-H 8.30 - 8.40Singlet (x2)2HProtons at pos. 3 & 5 of the diazo ring are meta to each other and flanked by electron-withdrawing groups (

, Br).[1] They may appear as two close doublets (

) or overlapping singlets.[1]
Coupler Ar-H (6') 7.60Doublet (

)
1HOrtho to the azo group; deshielded by the azo cone.[1]
Coupler Ar-H (5') 6.80Doublet (

)
1HOrtho to the amine nitrogen; shielded by electron donation.[1]
Coupler Ar-H (2') 6.70Singlet1HBetween the amine and the methyl group; shielded.[1]
OH Groups 4.80Broad Singlet2HHydroxyl protons (exchangeable with

).[1]

3.60Triplet4HMethylene protons adjacent to Nitrogen.[1]

3.50Triplet4HMethylene protons adjacent to Oxygen.[1]
Diazo

2.65Singlet3HDeshielded slightly by the aromatic ring and ortho-azo position.[1]
Coupler

2.45Singlet3HAttached to the electron-rich coupler ring.[1]

Mass Spectrometry (MS)

Mass spectrometry is critical for impurity profiling, particularly for detecting unreacted 2-bromo-6-methyl-4-nitroaniline, which is a potential mutagen.[1]

ESI-MS Parameters[1]
  • Ionization Mode: Positive (

    
    )
    
  • Molecular Ion (

    
    ): 
    
    • m/z 451.1 (

      
       isotope)[1]
      
    • m/z 453.1 (

      
       isotope)[1]
      
  • Isotopic Pattern: A characteristic 1:1 doublet separated by 2 mass units confirms the presence of a single Bromine atom.[1]

Fragmentation Pathway[1]
  • Loss of Hydroxyethyl:

    
     Loss of 
    
    
    
    .[1]
  • Cleavage of Azo Bond: High collision energy can cleave the

    
     bond, generating the 2-bromo-6-methyl-4-nitroaniline fragment (m/z ~231/233).[1]
    

Toxicology & Metabolic Stability (Drug Development Context)

For researchers in drug discovery, Disperse Red 129 serves as a model for reductive cleavage .[1]

  • Mechanism: Azoreductase enzymes (hepatic and intestinal) cleave the azo bond (

    
    ).[1]
    
  • Metabolites:

    • 2-Bromo-6-methyl-4-nitroaniline (Potential Mutagen/Carcinogen).[1]

    • N,N-bis(2-hydroxyethyl)-m-toluidine.

  • Safety Protocol: When using this dye as a probe in biological systems, assume metabolic breakdown into these primary amines. All handling should follow Class 3 Carcinogen protocols until specific Ames test data clears the specific lot.[1]

References

  • ChemicalBook. (2024).[1] C.I.[1][2][3][4][][6][7] Disperse Red 129 - CAS 12236-23-6 Properties and Synthesis.[1][8]Link[1]

  • PubChem. (2024).[1] Compound Summary: Azo Dye Structural Analogs. National Library of Medicine.[1] Link

  • Environment Clearance. (2021). List of Disperse Dyes and Intermediates. Government of India, Ministry of Environment.[1] Link

  • World Dye Variety. (2012).[1][4] Disperse Red Dyes: Structure and Application Data.[1][4]Link

Sources

Exploratory

Thermal stability and degradation of Disperse Red 129

An In-Depth Technical Guide to the Thermal Stability and Degradation of Disperse Red 129 Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the thermal stability and degr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of Disperse Red 129

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and degradation profile of Disperse Red 129. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with actionable experimental protocols. We will explore the core methodologies for assessing thermal properties, delve into the mechanistic pathways of degradation, and explain the causality behind experimental design, ensuring a robust and self-validating approach to the analysis of this important azo dye.

Introduction: The Significance of Thermal Stability for Azo Dyes

Disperse Red 129 is a non-ionic monoazo dye used in the coloration of synthetic textiles, particularly polyester fibers.[1] Like other dyes in its class, its utility is intrinsically linked to its stability under various conditions, with thermal stability being a paramount concern. The manufacturing and application processes for synthetic textiles often involve high temperatures, such as in thermosol dyeing.[2][3] Therefore, a thorough understanding of a dye's response to thermal stress is critical for:

  • Process Optimization: Ensuring the dye does not degrade during application, which could lead to color shifts and reduced fastness.

  • Product Quality: Guaranteeing the final product meets color and durability standards.[4]

  • Environmental and Safety Assessment: Understanding the potential for the formation of hazardous degradation by-products, such as carcinogenic aromatic amines, during the product lifecycle or upon thermal decomposition.[5][6]

This guide will focus on the analytical techniques and interpretative frameworks necessary to fully characterize the thermal profile of Disperse Red 129.

Physicochemical Profile of Disperse Red 129

  • Chemical Class: Anthraquinone Dye

  • CAS Number: 12236-23-6[7]

  • Nature: A non-ionic disperse dye characterized by its low water solubility, making it suitable for dyeing hydrophobic fibers like polyester.[8]

The core of the dye's thermal behavior is dictated by its molecular structure, particularly the stability of the anthraquinone system and its substituents under thermal stress.

Core Methodologies for Thermal Analysis

To comprehensively evaluate the thermal stability of a compound like Disperse Red 129, a suite of analytical techniques is employed. Each provides a unique and complementary piece of the puzzle.

  • Thermogravimetric Analysis (TGA): This is the cornerstone of stability testing. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It precisely identifies the temperatures at which degradation (mass loss) begins and the distinct stages of decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[10] It is essential for identifying thermal transitions such as melting, crystallization, and glass transitions, which can precede or accompany degradation.[11][12]

  • Evolved Gas Analysis (EGA): This involves coupling the outlet of a TGA instrument to a secondary analytical system, most commonly a Gas Chromatograph-Mass Spectrometer (TGA-GC/MS). This powerful hyphenated technique allows for the identification of the volatile chemical species (degradation products) released from the sample as it is heated.[5][13]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of thermal analysis data hinges on meticulous experimental design. The following protocols are presented not merely as steps, but as a logical framework where instrument calibration, sample preparation, and atmospheric control work in concert to produce reliable and reproducible results.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol is designed to determine the decomposition profile of Disperse Red 129 in an inert atmosphere, which simulates many high-temperature industrial processes and isolates thermal degradation from oxidative effects.

4.1.1. Causality in Experimental Design:

  • Inert Atmosphere (Nitrogen): Using an inert gas like high-purity nitrogen prevents oxidative degradation, allowing for the study of the purely thermal cleavage of chemical bonds within the dye molecule.[9]

  • Heating Rate (10 °C/min): A rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.[11] Slower rates can offer better separation of overlapping events, while faster rates can shift decomposition to higher temperatures.

  • Sample Mass (5-10 mg): This mass is sufficient to generate a strong signal while minimizing thermal gradients within the sample, ensuring uniform heating.

4.1.2. Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity Disperse Red 129 powder into an inert crucible (e.g., alumina or platinum).

  • Atmosphere Control: Place the crucible in the TGA furnace. Purge the system with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert environment.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[6]

  • Data Acquisition: Continuously record the sample mass, sample temperature, and time. The instrument software will generate a thermogram (mass % vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

4.1.3. TGA Workflow Diagram:

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Calibrate Calibrate TGA Weigh Weigh 5-10 mg Sample Calibrate->Weigh Load Load Sample & Purge with N2 Weigh->Load Heat Heat 30-800°C @ 10°C/min Load->Heat Record Record Mass vs. Temp Heat->Record TGA_Curve TGA Thermogram Record->TGA_Curve DTG_Curve DTG Curve Record->DTG_Curve Degradation_Pathway Dye Disperse Red 129 (Intact Molecule) Heat Thermal Energy (Δ, Inert Atm.) Initial Initial Bond Cleavage (Weakest Bonds) Heat->Initial Initiation Intermediates Formation of Reactive Intermediates & Radicals Initial->Intermediates Propagation Volatiles Volatile Products (e.g., CO, CO2, H2O, Amines) Intermediates->Volatiles Evolved Gases Char Stable Char Residue (Carbonaceous Material) Intermediates->Char Condensation

Caption: Logical flow of thermal degradation for an organic dye.
Potential Degradation Products

Analysis by TGA-GC/MS of similar dyes has shown that thermal degradation can produce a complex mixture of volatile and semi-volatile organic compounds. [14][15][16]For an anthraquinone-based structure, potential products identified upon heating could include:

  • Simple gases: CO, CO₂, H₂O, NH₃

  • Aromatic fragments: Aniline, phenol, and their derivatives, resulting from the cleavage and rearrangement of the dye's core structure. [5][6] The identification of these products is crucial for a complete safety and environmental impact assessment.

Conclusion

The thermal stability of Disperse Red 129 is a multi-faceted property that is fundamental to its successful application and safe handling. A systematic evaluation using a combination of TGA and DSC provides a robust quantitative assessment of its decomposition profile and physical transitions. By coupling these techniques with evolved gas analysis, a deeper mechanistic understanding of the degradation pathways and by-products can be achieved. The protocols and interpretive frameworks detailed in this guide offer a self-validating system for researchers to confidently characterize the thermal behavior of Disperse Red 129 and other related colorants, ensuring both scientific integrity and practical applicability in the field.

References

  • AATCC. (2021, September 2). AATCC 16 Colorfastness to Light.
  • El-Sharabasy, H. M., et al. (2021). Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis. Journal of Environmental Science and Health, Part A, 56(8), 896-901.
  • Studylib. (n.d.). AATCC 16-1998 Colorfastness Test Method.
  • Association for Contract Textiles. (2018, August). Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions for Coated Fabrics.
  • AATCC. (2023). AATCC TM16.1-2023, Test Method for Colorfastness to Light: Outdoor.
  • de Oliveira, G. G., et al. (n.d.). Thermal analysis of a polymorphic azo dye derived from 2-amino-5 nitrothiazole. CORE.
  • QIMA. (2025, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide.
  • BenchChem. (2025). In-Depth Technical Guide: Thermal Degradation Analysis of Disperse Red 1 Using Thermogravimetric Analysis (TGA).
  • Semantic Scholar. (n.d.). Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics.
  • ResearchGate. (n.d.). Thermogravimetric analysis of the tested 10 azobenzene dyes, showing weight lost as a function of temperature.
  • Li, G., et al. (2020). Removal of volatile organic compounds (VOCs) emitted from a textile dyeing wastewater treatment plant. Journal of Hazardous Materials.
  • Journal of American Science. (n.d.). Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium.
  • iTeh Standards. (n.d.). ISO 105-X11.
  • Su, M., et al. (2023). Conformationally responsive dyes enable protein-adaptive differential scanning fluorimetry. PMC.
  • BSI. (n.d.). BS EN ISO 105 - Textiles. Tests for colour fastness.
  • Patrick, A. S., & Jason, O. C. (2024). Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium. Global Research in Environment and Sustainability.
  • ACS Publications. (2026, January 6). Photocatalytic Dye Degradation from Textile Wastewater: A Review.
  • EPJ Web of Conferences. (n.d.). Degradation of disperse dye from textile effluent by free and immobilized Cucurbita pepo peroxidase.
  • Testextv. (2023, June 5). Colour fastness To hot Pressing | ISO 105-X11 | Textile testing. YouTube.
  • NETZSCH. (n.d.). Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA).
  • Innovatech Labs. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Verma, R., Ramakrishnan, P. N., & Dhruw, V. K. (2021). Study Of Thermal Properties In Commonly Used Fabrics Using Differential Scanning Calorimetry (DSC) – A Forensic Perspicacity. International Journal of Engineering Research & Technology.
  • Aspland, J. R. (1993). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. P2 InfoHouse.
  • ResearchGate. (2025, February 2). Analysis of Volatile Organic Compounds in Textiles: Insights from GC–MS with Metal Content Assessment Using ICP-MS.
  • Royal Society of Chemistry. (n.d.). Photodegradation of volatile organic compounds catalyzed by MCr-LDHs and hybrid MO@MCr-LDHs (M = Co, Ni, Cu, Zn): the comparison of activity, kinetics and photocatalytic mechanism.
  • EVS. (n.d.). ISO 105-X11:1994 - Textiles -- Tests for colour fastness -- Part X11: Colour fastness to hot pressing.
  • ChemicalBook. (n.d.). Disperse red 129 CAS#: 12236-23-6.
  • Centexbel. (n.d.). Colour fastness according to ISO 105 series.
  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
  • Gao, Y., et al. (2022). Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase. PMC.
  • Frontiers. (2024, October 30). Bibliometric analysis of photocatalytic oxidation of volatile organic compounds from 1998 to 2023.
  • PubChem. (n.d.). Disperse Red 11 | C15H12N2O3 | CID 17885.
  • ResearchGate. (2025, August 9). Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963.
  • World Dye Variety. (2012, June 1). Acid Red 129.
  • de Oliveira, D. P., et al. (2012). Spectrophotometric evaluation of the behavior of disperse red 1 dye in aqueous media and its interaction with calf thymus ds-DNA. SciELO.
  • Wikipedia. (n.d.). Disperse Red 11.
  • Digital Scholarship@Texas Southern University. (2020, January 1). Thermal degradation of azobenzene dyes.
  • International Journal of Current Microbiology and Applied Sciences. (n.d.). Rapid decolourization of Disperse Red F3B by Enterococcus faecalis and its Phytotoxic Evaluation.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroying Far UV Rays by Absorption.
  • Zhang, X., et al. (2019). Decolorization and degradation analysis of Disperse Red 3B by a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK. PMC.
  • Scholars Portal. (n.d.). Determination of disperse dyes on polyester fibers by UHPLC–Orbitrap MS.
  • MDPI. (2019, February 10). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes.
  • RSC Publishing. (n.d.). Stabilization of the thermal decomposition process of self-reducible copper ion ink for direct printed conductive patterns.

Sources

Protocols & Analytical Methods

Method

Part 1: Executive Summary & Strategic Relevance

Abstract This application note details the anhydrous dyeing of Polyethylene Terephthalate (PET) using Disperse Red 129 in supercritical carbon dioxide (scCO2). Unlike aqueous dyeing, which relies on high water consumptio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note details the anhydrous dyeing of Polyethylene Terephthalate (PET) using Disperse Red 129 in supercritical carbon dioxide (scCO2). Unlike aqueous dyeing, which relies on high water consumption and auxiliary chemicals (dispersants, surfactants), scCO2 dyeing utilizes the tunable solvent power of CO2 to dissolve hydrophobic dyes and plasticize the polymer matrix. This guide is designed for researchers in polymer chemistry and pharmaceutical scientists leveraging scCO2 for hydrophobic compound processing (micronization/impregnation).

Critical Distinction (Safety & Chemistry)

WARNING: Do not confuse Disperse Red 129 (C.I. 11124, CAS: 12223-45-1 / 29512-49-0) with E129 (Allura Red AC) .

  • E129 is a sulfonated, water-soluble food dye insoluble in scCO2.

  • Disperse Red 129 is a non-ionic, hydrophobic monoazo dye specifically designed for polyester and acetate.

  • Implication: Attempting to use E129 in this protocol will result in zero solubility and equipment fouling.

Part 2: Theoretical Foundation & Mechanism

The Physicochemical Basis

The success of this protocol relies on two simultaneous phenomena occurring above the critical point of CO2 (


, 

):
  • Solvating Power (The Solvent): Disperse Red 129 is an azo-based hydrophobic molecule. In aqueous systems, it requires surfactants to form a dispersion. In scCO2, the fluid density correlates directly with solvating power (Solubility Parameter

    
    ). By adjusting pressure (
    
    
    
    ) at constant temperature (
    
    
    ), we tune the
    
    
    of CO2 to match that of Disperse Red 129, achieving molecular dissolution rather than dispersion.
  • Polymer Plasticization (The Substrate): scCO2 is a small, linear molecule that diffuses rapidly into the amorphous regions of PET. This sorption acts as a "molecular lubricant," lowering the Glass Transition Temperature (

    
    ) of PET from ~80°C to ~50–60°C (depending on pressure). This allows the polymer chains to become mobile at lower thermal energy, creating "free volume" for the dye to diffuse into the fiber.
    
Dyeing Mechanism Visualization

The process follows a Nernst partition isotherm, where the dye distributes between the fluid phase and the polymer phase.

DyeingMechanism cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Transport & Sorption cluster_2 Phase 3: Diffusion (Rate Limiting) CO2 scCO2 Fluid (High Density) DyeSol Dye-CO2 Solution (Molecular Level) CO2->DyeSol Pressurization DyeSolid Disperse Red 129 (Solid Powder) DyeSolid->DyeSol Dissolution Boundary Boundary Layer (Fiber Surface) DyeSol->Boundary Convection Surface Adsorption onto PET Surface Boundary->Surface Mass Transfer Diffusion Dye Diffusion into Amorphous Zone Surface->Diffusion Plasticization CO2 Swells Polymer (Tg Reduction) Plasticization->Diffusion Facilitates Fixation Depressurization (Dye Trapped) Diffusion->Fixation CO2 Removal

Figure 1: Mechanistic pathway of Disperse Red 129 transfer from solid state to polymer matrix via supercritical fluid.

Part 3: Experimental Protocol

Equipment Requirements
  • High-Pressure Pump: HPLC-grade syringe pump (e.g., Teledyne ISCO) capable of constant pressure mode.

  • Dyeing Autoclave: 316 Stainless Steel vessel (100–500 mL) with a magnetically coupled stirrer or circulation pump.

  • Back Pressure Regulator (BPR): Heated BPR to prevent CO2 freezing/dye precipitation upon expansion.

  • Substrate Holder: Perforated beam (for fabric) or mesh basket (for yarn/pellets) to ensure uniform flow.

Step-by-Step Methodology

1. Sample Preparation

  • Scouring: Wash PET fabric with acetone or a light alkaline scour to remove spin finishes (oils) which can interfere with CO2 sorption. Dry at 80°C for 1 hour.

  • Dye Loading: Weigh Disperse Red 129 relative to the weight of the fabric (o.w.f.).

    • Standard Concentration: 1% to 3% o.w.f.

    • Placement: Place dye powder in a separate stainless steel filter cartridge upstream of the fabric to ensure only dissolved dye reaches the substrate (prevents spotting).

2. System Pressurization (The Crossover Region)

  • Seal & Purge: Load fabric and dye. Purge with low-pressure gaseous CO2 (5 bar) for 2 mins to remove air.

  • Heating: Heat the autoclave to 120°C .

    • Note: Do not pressurize fully before heating. Heating first prevents "overshoot" of density.

  • Pressurization: Ramp pressure to 25 MPa (250 bar) .

    • Why 25 MPa? At 120°C, pressures below 15 MPa yield low fluid density (< 0.4 g/mL), resulting in poor dye solubility. 25 MPa ensures sufficient density (~0.6 g/mL) for Disperse Red 129.

3. The Dyeing Cycle (Isothermal/Isobaric)

  • Dynamic Phase: Circulate the fluid for 60 minutes .

    • Flow Rate: 10–15 g/min (lab scale).

    • Direction: Inside-out / Outside-in cycling is recommended for beam dyeing to prevent "ring dyeing" (unevenness).

  • Equilibrium: Disperse Red 129 has a high partition coefficient (

    
    ) toward PET. The dye will naturally migrate from the CO2 (low affinity) to the PET (high affinity).
    

4. Depressurization & Cleaning (Critical Step)

  • Drain: Stop circulation. Drain the CO2 through the BPR.

  • Cleaning Phase: Do not open yet. Repressurize with fresh CO2 to 15 MPa at 100°C and circulate for 10 mins.

    • Purpose: This acts as a "rinsing" step to remove unfixed dye from the surface.

  • Final Venting: Depressurize slowly (< 2 MPa/min) to prevent oligomer migration to the fiber surface.

Part 4: Data Analysis & Troubleshooting

Quantitative Assessment

To validate the protocol, measure the Color Strength (


) using the Kubelka-Munk equation via a spectrophotometer (D65 illuminant, 10° observer).


Where 

is the reflectance at the wavelength of maximum absorption (

for Disperse Red 129

500-520 nm).

Table 1: Comparative Metrics (Aqueous vs. scCO2)

MetricConventional Aqueous DyeingscCO2 Dyeing (This Protocol)Improvement Factor
Time 180 - 240 mins (inc. drying)60 - 90 mins (dry-to-dry)3x Faster
Water Use 30 - 50 L per kg fabric0 L (Closed Loop)Infinite
Energy High (heating water + drying)Medium (heating + compression)~40% Savings
Chemicals Dispersants, Leveling Agents, pH buffersPure CO2100% Reduction
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Uneven Dyeing (Spotting) Dye powder contacted fabric directly.Use a dye solubilization cartridge upstream of the vessel.
Low Color Strength Pressure too low (< 20 MPa) or T too low (< 100°C).Increase P to 25 MPa. Ensure T > Tg of plasticized PET.
White Powder Residue PET Oligomers precipitated on surface.Depressurize while T > 100°C; perform a pure CO2 rinse before venting.
Dye Precipitation Retrograde solubility region entered.Maintain T/P constant until fluid is drained; do not cool before venting.

Part 5: Experimental Setup Diagram

Setup cluster_autoclave High Pressure Loop CO2Tank CO2 Supply (Liquid Siphon) Chiller Chiller (-5°C) CO2Tank->Chiller Pump Syringe Pump (High Pressure) Chiller->Pump Heater Pre-Heater Pump->Heater DyeCell Dye Cartridge (Disperse Red 129) Heater->DyeCell Loop Vessel Dyeing Autoclave (PET Sample) DyeCell->Vessel Loop CircPump Circulation Pump Vessel->CircPump Loop BPR Back Pressure Regulator (BPR) Vessel->BPR CircPump->DyeCell Loop Separator Separator/Trap (Dye Recovery) BPR->Separator

Figure 2: Schematic of the supercritical fluid dyeing apparatus with recirculation loop.

References

  • Banchero, M. (2013). "Supercritical fluid dyeing of synthetic and natural textiles – A review." Coloration Technology, 129(1), 2-17.

  • Kiran, E. (2016). "Supercritical fluid interactions with polymer systems." Journal of Supercritical Fluids, 110, 126-153.

  • Tabaraki, R., et al. (2015). "Solubility of Disperse Red 13 and Disperse Red 129 in Supercritical Carbon Dioxide." Fluid Phase Equilibria. (Note: Validates solubility behavior of azo dyes in scCO2).
  • Montero, G., et al. (2000). "Supercritical fluid technology in textile processing: An overview." Industrial & Engineering Chemistry Research, 39(12), 4806-4813.

  • Hou, A., et al. (2010). "Dyeing of polyester fiber in supercritical carbon dioxide with disperse dyes."[1][2][3][4] Journal of Applied Polymer Science, 118(5).

Sources

Application

Application Note: A Comprehensive Protocol for Evaluating the Color Fastness of Disperse Red 129

Introduction: The Imperative for Color Fastness in Disperse Dyes Disperse Red 129 is an azo dye belonging to the disperse class, primarily utilized for dyeing synthetic fibers such as polyester, nylon, and acetate. The e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Color Fastness in Disperse Dyes

Disperse Red 129 is an azo dye belonging to the disperse class, primarily utilized for dyeing synthetic fibers such as polyester, nylon, and acetate. The efficacy of a dyeing process is not solely determined by the initial vibrancy of the hue, but more critically, by its ability to withstand various environmental and physical stresses throughout the textile's lifecycle. This property, known as color fastness, is a crucial quality parameter that dictates the longevity, aesthetic appeal, and consumer satisfaction of the final product.[1] Poor color fastness can lead to issues such as color fading, bleeding onto other garments during laundering, or staining of adjacent materials through friction.[1]

Disperse dyes, in particular, present unique challenges due to their application mechanism, which involves diffusion into the fiber matrix at high temperatures. Post-dyeing heat treatments, such as heat setting or ironing, can cause dye molecules to migrate from the fiber's core to its surface, a phenomenon known as thermal migration.[2][3] This can significantly compromise the fabric's fastness properties. Furthermore, the inherent nature of disperse dyes makes them susceptible to sublimation—a phase change from solid to gas without passing through a liquid phase—which can lead to color transfer during storage or hot pressing.[4][5]

This application note provides a comprehensive set of protocols for rigorously evaluating the color fastness of textiles dyed with Disperse Red 129. The methodologies are grounded in internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC), ensuring reproducibility and reliability of results. We will detail the procedures for testing fastness to washing, light, rubbing (crocking), and sublimation, explaining the scientific rationale behind each critical step.

Foundational Principles of Color Fastness Evaluation

The assessment of color fastness is quantified through two primary metrics: color change and staining .

  • Color Change: This evaluates the degree to which the dyed textile specimen fades or alters in color after being subjected to a specific test condition.

  • Staining: This measures the amount of color transferred from the dyed specimen to an adjacent, undyed fabric during the test.

Both color change and staining are visually assessed by comparing the tested specimen against standardized Grey Scales under controlled lighting conditions.[6][7]

  • Grey Scale for Assessing Color Change (ISO 105-A02): This scale consists of five pairs of grey chips, ranging from Grade 5 (no change) to Grade 1 (a large change).

  • Grey Scale for Assessing Staining (ISO 105-A03): This scale also has five grades, where Grade 5 represents no staining and Grade 1 represents severe staining.

A rating of 4-5 is generally considered excellent, while a rating below 3 may be unacceptable for many applications.[8]

General Workflow for Color Fastness Testing

The procedural core for any color fastness test follows a standardized sequence to ensure consistency and comparability of results. This involves preparing a composite specimen, subjecting it to a controlled stress condition, and finally, evaluating the outcome using standardized scales.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing cluster_eval Phase 3: Evaluation start Obtain Dyed Fabric Specimen prep_specimen Cut Specimen to Standard Dimensions (e.g., 10x4 cm) start->prep_specimen prep_adj Prepare Adjacent Fabric (Multifiber or Single Fiber) prep_specimen->prep_adj composite Create Composite Specimen (Sew Specimen and Adjacent Fabric) prep_adj->composite condition Condition Composite Specimen composite->condition expose Expose to Test Condition (Washing, Light, Rubbing, Heat) condition->expose dry Rinse and Dry Specimen (As per Standard) expose->dry separate Separate Specimen and Adjacent Fabric dry->separate eval_light Place in Standard Lighting Cabinet separate->eval_light assess_change Assess Color Change (vs. Grey Scale ISO 105-A02) eval_light->assess_change assess_stain Assess Staining (vs. Grey Scale ISO 105-A03) eval_light->assess_stain report Record and Report Grades assess_change->report assess_stain->report

Caption: General Experimental Workflow for Color Fastness Testing.

Protocol 1: Color Fastness to Washing

This test simulates the effect of domestic or commercial laundering on the textile, assessing both color loss and the potential for staining other items in a wash load.[6][9] The primary international standard is ISO 105-C06.[1][6]

Rationale

Mechanical action, temperature, and detergent all contribute to the potential desorption of dye molecules from the fiber surface. This test uses a specialized apparatus (a Launder-Ometer) to replicate these conditions in an accelerated and reproducible manner.[10][11] The inclusion of stainless steel balls simulates the abrasive action of other garments in a washing machine.[12][13]

Apparatus and Materials
  • Launder-Ometer or equivalent washing device.[2]

  • Stainless steel containers (500 mL capacity).[10]

  • Stainless steel balls (6 mm diameter).[12]

  • Multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Standard ECE 'B' phosphate reference detergent (without optical brightening agents).[12]

  • Sodium Perborate Tetrahydrate.

  • Grey Scales for assessing color change and staining.

  • Color matching cabinet.

Step-by-Step Methodology (Based on ISO 105-C06, Test A2S)
  • Specimen Preparation: Cut a 10 cm x 4 cm specimen of the fabric dyed with Disperse Red 129. Cut a piece of multifiber adjacent fabric to the same dimensions.[9]

  • Composite Assembly: Place the dyed specimen between the two halves of the multifiber fabric and sew along one of the shorter sides to form a composite sample.[2]

  • Solution Preparation: Prepare the wash liquor by dissolving 4 g/L of ECE detergent and 1 g/L of sodium perborate in deionized water.[9]

  • Testing Procedure:

    • Preheat the water bath of the Launder-Ometer to 40°C ± 2°C.[9]

    • For each test, pour 150 mL of the prepared wash liquor into a stainless steel container.

    • Add 10 stainless steel balls to the container.[9]

    • Place the composite specimen into the container and seal the lid.

    • Secure the container in the Launder-Ometer and run the test for 30 minutes at 40°C.[2]

  • Rinsing and Drying:

    • After the cycle, remove the composite specimen.

    • Rinse it twice in deionized water and then once in cold running tap water.

    • Gently squeeze out excess water.

    • Separate the dyed specimen from the multifiber fabric by cutting the stitching, leaving them attached at one edge.

    • Dry the samples in warm air at a temperature not exceeding 60°C.

Evaluation

Once dry, place the original fabric, the tested specimen, and the stained multifiber fabric in a color matching cabinet. Assess the color change of the dyed specimen against the Grey Scale for Color Change and the staining of each fiber type on the multifiber strip against the Grey Scale for Staining.[2][9]

Protocol 2: Color Fastness to Light

This protocol determines the resistance of the color to fading when exposed to an artificial light source that mimics natural daylight.[6][14] The most common standard for this is ISO 105-B02, which utilizes a Xenon arc lamp.[1][6]

Rationale

Ultraviolet and visible light radiation can break down the chemical bonds within dye molecules, leading to irreversible fading. A Xenon arc lamp, when properly filtered, provides a spectral power distribution that closely matches natural sunlight.[14] The test evaluates fading by simultaneously exposing the test specimen and a set of standardized Blue Wool references. The fastness is rated based on which Blue Wool standard fades to the same degree as the specimen.[14][15]

Apparatus and Materials
  • Air-cooled or water-cooled Xenon arc lamp light fastness tester.

  • Blue Wool standard references (rated 1 through 8).[14]

  • Opaque card stock for masking.

  • Grey Scale for Assessing Color Change.

Step-by-Step Methodology (Based on ISO 105-B02)
  • Specimen Preparation: Cut a specimen of the dyed fabric to fit the instrument's sample holders.

  • Mounting: Mount the specimen in a holder alongside the appropriate Blue Wool standards. Cover a portion of both the specimen and the standards with an opaque mask to serve as an unexposed original for comparison.[16]

  • Exposure: Place the holders in the Xenon arc tester. Expose the samples to the light under controlled conditions of temperature and humidity as specified in the standard.

  • Inspection: Periodically inspect the fading of the specimen against the fading of the Blue Wool standards. The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to Grade 4 on the Grey Scale for Color Change.

  • Evaluation: The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading (i.e., the same contrast on the Grey Scale) as the test specimen. The Blue Wool scale is rated from 1 (very poor fastness) to 8 (excellent fastness).[14]

Protocol 3: Color Fastness to Rubbing (Crocking)

This test assesses the amount of color that transfers from the surface of a colored textile to another surface by rubbing.[17][18] It is a critical test for items like apparel and upholstery. The governing standard is ISO 105-X12.[6][17]

Rationale

Mechanical friction can physically abrade dye particles from the fabric surface, especially if the dye is not well-fixed or if excess dye remains after processing. This test standardizes the pressure and rubbing action using a device called a Crockmeter to ensure results are consistent.[17][18] The test is performed under both dry and wet conditions, as moisture can often exacerbate color transfer.[17][19]

Apparatus and Materials
  • Crockmeter (rubbing fastness tester).[20]

  • Standard white cotton rubbing cloth (crocking squares).

  • Grey Scale for Assessing Staining.

  • Color matching cabinet.

Step-by-Step Methodology (Based on ISO 105-X12)
  • Specimen Preparation: Cut a specimen of the dyed fabric at least 14 cm x 5 cm.

  • Dry Rubbing:

    • Mount the fabric specimen onto the base of the Crockmeter.

    • Fix a piece of dry, white cotton rubbing cloth to the rubbing finger (16 mm diameter).

    • Lower the finger onto the specimen and turn the crank to slide the finger back and forth 10 times over a 10 cm track at a rate of one cycle per second, applying a downward force of 9N.[19]

  • Wet Rubbing:

    • Repeat the procedure with a fresh specimen and a new rubbing cloth that has been wetted with deionized water and squeezed to a 100% wet pick-up.

  • Drying: Allow the wet rubbing cloth to air dry before evaluation.

Evaluation

Place the tested rubbing cloths (both dry and wet) in a color matching cabinet. Evaluate the degree of color transferred to each cloth by comparing them with the Grey Scale for Staining.[21] Record the grades for dry and wet rubbing separately.

Protocol 4: Color Fastness to Sublimation (Hot Pressing)

This test is particularly crucial for disperse dyes on polyester, as it determines the resistance of the color to heat treatments like ironing, pleating, and heat setting.[4][5] The relevant standard is ISO 105-P01.[4]

Rationale

Disperse dyes have a tendency to vaporize when heated, allowing them to migrate out of the fiber and stain adjacent materials.[22] This test uses a precision-controlled heating device to apply a specific temperature and pressure for a set duration, simulating industrial and domestic heat treatments.[23]

Apparatus and Materials
  • Heat press or sublimation fastness tester with two parallel heating plates.

  • Multifiber or white cotton adjacent fabric.

  • Grey Scales for assessing color change and staining.

Step-by-Step Methodology (Based on ISO 105-P01)
  • Specimen Preparation: Cut a 10 cm x 4 cm specimen of the dyed fabric.

  • Composite Assembly: Place the specimen between two pieces of the specified adjacent fabric.

  • Testing Procedure:

    • Preheat the heating device to the required temperature. For polyester, common test temperatures are 180°C or 210°C.[4]

    • Place the composite specimen in the device and close it to apply a specified pressure (typically 4 kPa).[23]

    • Heat the specimen for 30 seconds.[4]

  • Cooling: Remove the specimen and allow it to cool.

Evaluation

After a conditioning period of at least 4 hours in a standard atmosphere, evaluate the color change of the specimen and the staining of the adjacent fabric using the respective Grey Scales.[5]

Data Summary and Reporting

All results should be systematically recorded for clear interpretation and comparison.

Test ParameterStandardColor Change (Grade 1-5)Staining (Grade 1-5)Notes
Washing ISO 105-C06 (A2S)(on multifiber)Specify grade for each fiber type.
Light ISO 105-B02(Grade 1-8)N/AReport Blue Wool Scale rating.
Rubbing (Dry) ISO 105-X12N/A
Rubbing (Wet) ISO 105-X12N/A
Sublimation (180°C) ISO 105-P01
Sublimation (210°C) ISO 105-P01

References

  • QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. [Link]

  • VICHEM. (2025, September 11). ISO 105 Color Fastness: How to Design Test Sets for Export Textiles. [Link]

  • EUROLAB. (n.d.). ISO 105-X12 Textiles - Color Fastness Tests - Part X12: Color Fastness to Rubbing. [Link]

  • Testex. (2025, June 26). Comprehensive Guide to Color Fastness Standards: ISO 105 Series, National Standards, and Industry-Specific Tests. [Link]

  • Scribd. (n.d.). ISO 105 Family. [Link]

  • Sublistar. (2021, May 19). Improve Color Fastness For Digital Printing. [Link]

  • Technology Networks. (2025, April 11). Color and Color-Fastness Testing: Methods, Equipment, and Challenges. [Link]

  • Dyeing and Processing. (2010, April 5). Sublimation Fastness Of Disperse Dyes. [Link]

  • Intertek. (n.d.). Colorfastness Testing. [Link]

  • Textile colouration and finishes. (n.d.). Evaluation of Colour fastness. [Link]

  • Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method. [Link]

  • Textile Tester. (2024, July 25). Guidance on ISO 105 X12 Color Fastness Test to Rubbing. [Link]

  • FYI Tester. (2023, February 8). Sublimation Fastness and Sublimation Fastness Tester. [Link]

  • InTouch Quality. (2019, July 9). 5 Color Fastness Tests to Prevent Textile Fading and Staining. [Link]

  • UTS Tester. (2025, May 12). Heat and sublimation fastness tester. [Link]

  • Tiankun Chemical. (2023, December 11). Methods for Testing The Quality of Disperse Dyes. [Link]

  • SgT Group. (2020, March 11). Ultimate Guide to Color Fastness of Fabrics. [Link]

  • Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06). [Link]

  • Orient Bag. (2016, September 26). Color Fastness to Crocking/Rubbing Test, ISO 105 X12 (With Video). [Link]

  • WorldofTest.com. (2024, July 24). Crock Meter Test Methods - Improve Color Fastness and Fabric Durability. [Link]

  • Textile Tester. (2024, July 29). AATCC 61 Color fastness to Laundering. [Link]

  • Textile Trade Buddy. (n.d.). Exploring AATCC standards for fabric colorfastness. [Link]

  • Textile Learner. (2021, December 21). Color Fastness to Light | Light Fastness Scale. [Link]

  • Wearing Woad. (2013, January 4). Colourfast natural dyes: how to test any natural dye for fastness. [Link]

  • TESTEX. (2024, January 7). An Overview to Lightfastness Test for Textile. [Link]

  • GESTER Instruments. (2023, May 15). How to Conduct Washing Fastness Testing for Fabric. [Link]

Sources

Method

Use of Disperse Red 129 in non-linear optics

Application Note: Engineering Non-Linear Optical (NLO) Materials using Disperse Red 129 Abstract This guide details the protocol for utilizing Disperse Red 129 (DR129) , a donor-acceptor azo chromophore, to fabricate sec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Non-Linear Optical (NLO) Materials using Disperse Red 129

Abstract

This guide details the protocol for utilizing Disperse Red 129 (DR129) , a donor-acceptor azo chromophore, to fabricate second-order non-linear optical (NLO) polymer thin films. While Disperse Red 1 (DR1) remains the historic standard, DR129 offers distinct structural characteristics relevant to electro-optic modulation and frequency doubling. This document targets researchers in materials science and bio-photonics, providing a rigorous workflow from solution processing to corona poling and Second Harmonic Generation (SHG) characterization.

Introduction: The Physics of Disperse Red 129

Disperse Red 129 (CAS: 12236-23-6) belongs to the class of pseudo-stilbene azo dyes. Its utility in non-linear optics stems from its Donor-


-Acceptor (D-

-A)
electronic architecture.
  • Mechanism: The molecule possesses a strong electron-donating group (amine) and an electron-withdrawing group (nitro/cyano) connected by an azo bridge (

    
    ). Upon excitation, charge transfer occurs across the conjugated 
    
    
    
    -system, creating a large difference between the ground and excited state dipole moments (
    
    
    ).
  • Hyperpolarizability (

    
    ):  This charge transfer results in a high first molecular hyperpolarizability (
    
    
    
    ), the microscopic origin of the macroscopic second-order susceptibility (
    
    
    ).
  • Comparison: Structurally analogous to Disperse Red 13 and Disperse Red 1, DR129 is often selected for specific solubility profiles in fluorinated or high-

    
     polymers where standard DR1 may aggregate.
    
Table 1: Comparative Properties of Common NLO Azo Dyes
PropertyDisperse Red 1 (Standard)Disperse Red 13Disperse Red 129
CAS Number 2872-52-83180-81-212236-23-6
Chromophore Type Pseudo-stilbene AzoPseudo-stilbene AzoPseudo-stilbene Azo

(in PMMA)
~490 nm~503 nm~500-510 nm (Solvent dependent)
Thermal Stability Moderate (<200°C)ModerateHigh (Structure dependent)
Primary Application Standard ReferenceOptical SwitchingGuest-Host NLO Systems

Protocol: Thin Film Fabrication (Guest-Host System)

Objective: Create a high-optical-quality polymer film doped with DR129, preventing chromophore aggregation which quenches NLO activity.

Materials:

  • Chromophore: Disperse Red 129 (Recrystallized from ethanol to remove ionic impurities).

  • Host Polymer: PMMA (Polymethyl methacrylate),

    
     (Standard) or APC (Amorphous Polycarbonate) for higher thermal stability.
    
  • Solvent: Cyclohexanone or Cyclopentanone (High boiling point prevents "orange peel" defects).

  • Substrate: ITO-coated glass (for contact poling) or fused silica (for corona poling).

Workflow Diagram (DOT):

FabricationWorkflow Raw Raw Materials (DR129 + PMMA) Dissolve Solvation (10-15 wt% Dye) Raw->Dissolve Cyclohexanone Filter Filtration (0.2 µm PTFE) Dissolve->Filter Remove Aggregates Spin Spin Coating (1000-3000 RPM) Filter->Spin Deposition Bake Soft Bake (Vacuum, 80°C) Spin->Bake Solvent Evap Film Amorphous Thin Film Bake->Film

Figure 1: Step-by-step fabrication workflow for DR129-doped polymer films.

Step-by-Step Procedure:

  • Solution Preparation:

    • Dissolve PMMA in Cyclohexanone to achieve a 10 wt% polymer solution.

    • Add Disperse Red 129 to the solution. A typical doping concentration is 5-10 wt% relative to the polymer. Note: Exceeding 15% often leads to phase separation (dimers) which reduces NLO efficiency.

    • Stir magnetically at 40°C for 4 hours.

  • Filtration (Critical):

    • Filter the solution through a 0.2 µm PTFE syringe filter . This removes undissolved particles that cause electrical breakdown during poling.

  • Spin Coating:

    • Dispense solution onto the substrate.[1][2][3]

    • Stage 1: 500 RPM for 5s (Spread).

    • Stage 2: 1500-2000 RPM for 45s (Thickness control).

    • Target Thickness: 1.0 - 2.0 µm.

  • Soft Bake:

    • Bake at 80°C in a vacuum oven for 12 hours. Why? Residual solvent acts as a plasticizer, lowering the Glass Transition Temperature (

      
      ) and causing unstable poling alignment.
      

Protocol: Electric Field Poling (Corona Method)

Context: As-cast films are centrosymmetric (randomly oriented) and exhibit zero second-order NLO response (


). Poling aligns the dipoles to break this symmetry.

Mechanism:

  • Heat film to near

    
     (increasing molecular mobility).
    
  • Apply high DC electric field (aligning dipoles).

  • Cool to room temperature while maintaining the field (freezing alignment).

Poling Setup Diagram (DOT):

PolingPhysics Random Random Orientation (T < Tg, E = 0) Heat Heating (T ≈ Tg) Random->Heat Field Field Application (Corona: 5-7 kV) Heat->Field Align Dipole Alignment (Langevin Function) Field->Align Torque = µ x E Cool Cooling with Field (Freezing Order) Align->Cool Poled Poled NLO Film (Non-centrosymmetric) Cool->Poled

Figure 2: Thermodynamic cycle of the Corona Poling process.

Procedure:

  • Setup: Place the film on a grounded heater block. Position a tungsten needle 1-2 cm above the film.

  • Heating: Raise temperature to

    
     - 5°C  (approx. 95°C for PMMA/DR129).
    
  • Field Application: Apply +5 to +7 kV to the needle. The air ionizes, depositing surface charge on the film, creating a massive internal field (

    
    ).
    
  • Soak: Maintain conditions for 15-30 minutes.

  • Cooling: Turn off the heater. Keep voltage ON until the sample reaches 35°C.

  • Termination: Turn off voltage. The dipoles are now "frozen" in alignment.

Characterization: Second Harmonic Generation (SHG)

Method: Maker Fringe Analysis. Objective: Determine the electro-optic coefficient (


) or second-order susceptibility (

).
  • Laser Source: Nd:YAG laser (1064 nm fundamental).

  • Detection: Photomultiplier tube (PMT) with a 532 nm bandpass filter.

  • Measurement: Rotate the sample (angle of incidence

    
    ) and record the 532 nm intensity.
    
  • Calculation: Fit the fringe pattern to the Maker Fringe equation.

    
    
    
    • Reference: Compare signal against a Y-cut Quartz standard (

      
      ).
      

Troubleshooting & Validation (Self-Correcting Steps)

IssueDiagnosisCorrective Action
Sparking/Pinholes Voltage too high or dust particles.Reduce voltage by 1 kV; Improve filtration (0.1 µm); Clean substrate with Piranha solution.
Low SHG Signal Poling temperature too low (

).
Verify

of the doped polymer (dye lowers

). Increase poling temp by 5°C.
Signal Decay Relaxation of dipoles.Use a host polymer with higher

(e.g., Polyimide) or cross-link the system after poling.
Opaque Film Phase separation (Dye crystallization).Reduce dye concentration; Switch to a more polar solvent (e.g., DMF/Cyclohexanone mix).

References

  • Singer, K. D., et al. "Second-order nonlinear-optical properties of donor- and acceptor-substituted aromatic compounds." Journal of the Optical Society of America B, Vol. 6, No. 7, 1989. Link

  • Burland, D. M., et al. "Second-order nonlinearity in poled-polymer systems." Chemical Reviews, 94(1), 1994. Link

  • Yesodha, S. K., et al. "Nonlinear optical properties of azo dyes doped in polymer matrices." Progress in Polymer Science, 29(1), 2004. Link

  • Sigma-Aldrich. "Disperse Red 13 Product Specification (Structural Analog)." Link

  • ChemicalBook. "Disperse Red 129 Basic Information." Link

Sources

Application

Application Note: High-Performance Pad-Thermosol Dyeing of Polyester with Disperse Red 129

Abstract This application note details the continuous Pad-Thermosol dyeing protocol for Disperse Red 129 (C.I. 11124) on polyester (PET) substrates.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the continuous Pad-Thermosol dyeing protocol for Disperse Red 129 (C.I. 11124) on polyester (PET) substrates. Unlike batch exhaust methods, the Pad-Thermosol process relies on dry-heat fixation, requiring precise control over sublimation kinetics and polymer chain mobility. This guide provides a self-validating workflow, mechanistic insights into the "solid solution" fixation theory, and critical troubleshooting parameters to ensure high color yield and fastness.

Introduction & Chemical Basis[1][2]

Disperse Red 129 (CAS: 12236-23-6) is a high-energy, mono-azo disperse dye. It is characterized by excellent sublimation fastness, making it an ideal candidate for the Pad-Thermosol process where fixation temperatures exceed


.
The Substrate: Polyethylene Terephthalate (PET)

PET is a semi-crystalline hydrophobic polymer. Under standard conditions, its compact structure prevents dye entry. The Thermosol process utilizes thermal energy to transition the polymer's amorphous regions from a glassy to a rubbery state (above the Glass Transition Temperature,


), creating "free volume" for dye diffusion.
The Mechanism: Solid Solution Fixation

In the Thermosol process, water is merely a transport medium during padding. Fixation occurs in a dry state. As the fabric reaches


, two simultaneous events drive fixation:
  • Sublimation: Disperse Red 129 transitions from solid particles to a molecular vapor.

  • Fiber Swelling: Thermal energy increases the segmental mobility of PET chains.

  • Solution: The dye vapor dissolves into the amorphous regions of the fiber, following the Nernst partition law.

Mechanistic Pathway (Visualization)

ThermosolMechanism Step1 Dye Particle (Surface Deposition) Sublimation Dye Sublimation (Molecular Vapor) Step1->Sublimation Heat Input Heat Thermal Energy (200-220°C) Heat->Sublimation Polymer PET Amorphous Region (Chain Mobility) Heat->Polymer > Tg Diffusion Diffusion into Free Volume Sublimation->Diffusion Polymer->Diffusion Opens Pores Fixed Fixed Dye (Solid Solution) Diffusion->Fixed Cooling

Figure 1: The mechanism of Thermosol fixation. Thermal energy drives both dye sublimation and polymer chain mobility, allowing the dye to dissolve into the fiber matrix.[1]

Material Specifications

To ensure reproducibility, use the following grade of materials:

ComponentFunctionSpecification
Disperse Red 129 ChromophoreHigh-energy type (S or SE class), ultra-fine dispersion.
Alginate/Acrylic Copolymer Anti-migrantPrevents dye migration during the intermediate drying phase.
Acetic Acid pH ControlBuffer pH to 4.5–5.5 to prevent dye hydrolysis.
Wetting Agent PenetrationLow-foaming, non-ionic surfactant (e.g., Phosphoric acid ester).
Sodium Dithionite Reducing AgentFor reduction clearing (post-dyeing).[2][3][4]

Experimental Protocol

Phase 1: Preparation of Padding Liquor

Objective: Create a stable, homogeneous dispersion.

  • Weighing: Calculate dye amount based on desired depth of shade (e.g., 20 g/L for medium shade).

  • Pasting: Mix Disperse Red 129 powder with a small amount of warm water (

    
    ) and wetting agent (1 g/L) to form a smooth paste.
    
  • Dilution: Gradually add water while stirring to prevent agglomeration.

  • Additives: Add Anti-migrant (10–20 g/L) and adjust pH to 4.5–5.0 using Acetic Acid.

  • Filtering: Filter through a fine mesh to remove any large particles that could cause "specks."

Phase 2: The Pad-Thermosol Workflow

Objective: Uniform application and thermal fixation.[5]

Process Flow: Padding


IR Pre-Drying

Hot Air Drying

Thermosol Fixation

Cooling

Step-by-Step:

  • Padding: Pass the PET fabric through the padder trough.[5]

    • Nip Pressure: Adjust to achieve 65–70% wet pick-up .

    • Temperature: Keep liquor at

      
      .
      
  • IR Pre-Drying: Immediately pass fabric through Infrared (IR) heaters.

    • Critical: Reduce moisture content to ~30% without airflow to prevent migration of dye particles to the fabric surface (which causes "frosting").

  • Intermediate Drying: Dry completely at

    
     using hot flues.
    
  • Thermosol Fixation (The Critical Step):

    • Temperature:

      
      .
      
    • Dwell Time: 60 seconds.

    • Note: Disperse Red 129 requires this high energy to sublime effectively. Lower temperatures (

      
      ) will result in poor color yield and ring dyeing.
      
Phase 3: Reduction Clearing (RC)

Objective: Remove unfixed surface dye to ensure wash and rub fastness.

  • Bath Preparation:

    • Sodium Hydroxide (

      
      ): 2–4 g/L
      
    • Sodium Dithionite (Hydrosulfite): 2–4 g/L

    • Surfactant: 1 g/L

  • Treatment: Treat fabric at 70–80°C for 15 minutes .

  • Rinsing: Hot rinse (

    
    ), followed by cold rinse and neutralization with dilute acetic acid.
    

Process Visualization

ProcessFlow Start Fabric Entry (Scoured PET) Pad Padding Mangle (Pick-up 65-70%) Start->Pad IR IR Pre-Drying (Prevent Migration) Pad->IR Wet Fabric Dry Hot Air Drying (110°C) IR->Dry Semi-dry Thermo Thermosol Unit (210°C, 60s) Dry->Thermo Dry Fabric RC Reduction Clearing (NaOH + Na2S2O4) Thermo->RC Fixed Dye Wash Neutralization & Wash RC->Wash End Final Fabric Wash->End

Figure 2: Operational workflow for the Pad-Thermosol process.[1][5][6] The IR Pre-Drying step is critical for preventing dye migration before fixation.[6]

Process Control & Troubleshooting

The following table summarizes common failure modes and their scientific causality.

DefectAppearanceRoot CauseCorrective Action
Migration / Frosting Uneven shade, light spotsDye particles moved with water to the surface during drying.Increase IR pre-drying intensity; Check anti-migrant concentration.
Listing Side-to-center color variationUneven nip pressure or uneven airflow in the thermosol oven.Calibrate padder pressure; Check nozzle airflow balance.
Specks Dark dots on fabricAgglomeration of dye particles.Improve dispersion stability; Filter liquor; Check water hardness.
Low Color Yield Shade lighter than standardInsufficient sublimation energy.Verify Thermosol temperature (

) and dwell time (

).
Poor Rub Fastness Color transfers when rubbedIncomplete Reduction Clearing.Ensure RC bath is active (check reduction potential); Increase RC temp to

.

References

  • Broadbent, A. D. (2001). Basic Principles of Textile Coloration. Society of Dyers and Colourists. (Standard text on thermosol mechanism).
  • DuPont. (1949).[7] The Thermosol Process. (Original description of the continuous dyeing method).

  • Textile Learner. (2012). The Thermosol Process of Polyester Dyeing with Disperse Dyes. Link

  • AATCC. (n.d.). The Thermosol Story. AATCC Review. Link

  • Burkinshaw, S. M. (2016). Physico-chemical Aspects of Textile Coloration. John Wiley & Sons. (Reference for solid solution theory).
  • ChemicalBook. (2023). Disperse Red 129 Properties and CAS. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Red 129

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering uneven dyeing issues with Disperse Red 129. The content is structured in a practical question-and-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering uneven dyeing issues with Disperse Red 129. The content is structured in a practical question-and-answer format to directly address specific experimental challenges, grounded in the principles of dye chemistry and textile science.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven dyeing with Disperse Red 129 on polyester?

Uneven dyeing, a common challenge with disperse dyes, typically originates from a failure to control one or more critical process parameters. The primary causes include:

  • Improper Dye Dispersion: Disperse dyes are non-ionic and have very low water solubility, existing as fine particles in the dye bath.[1][2][3] If these particles agglomerate due to poor dye quality, inadequate dispersing agent, or hard water, they can cause spots and speckles on the fabric.[4][5]

  • Incorrect Temperature Control: The rate of temperature rise is arguably the most critical factor. A rapid increase in temperature, especially in the glass transition range of polyester (80°C to 130°C), causes the dye to rush onto the fiber surface, preventing even distribution and leading to patchy results.[4][6][7]

  • Inadequate pH Control: Disperse dyes are most stable in a weakly acidic environment (pH 4.5-5.5).[8][9][10] Deviations from this range can lead to the hydrolysis of certain dye structures, affecting the final shade and reproducibility.[11][12][13]

  • Poor Fabric Preparation: The presence of impurities like knitting oils, waxes, or sizing agents on the fabric surface creates a barrier, preventing uniform dye penetration and resulting in streaks or blotches.[4][14][15][16][17]

  • Polyester Oligomers: During high-temperature dyeing, low-molecular-weight polyester chains (oligomers) can migrate from the fiber's interior to the surface.[18][19] As the dye bath cools, these oligomers can precipitate onto the fabric and machinery, causing white, frosty deposits and filtration issues.[20][21][22]

Q2: Why is a dispersing agent essential, and how does it work?

A dispersing agent is a critical auxiliary in any disperse dyeing system. Its primary function is to stabilize the fine dye particles within the aqueous dye bath and prevent them from clumping together (agglomerating), especially at high temperatures.[23][24] The mechanism involves the dispersing agent molecules adsorbing onto the surface of the dye particles.[23][25] This creates a protective layer that prevents the particles from aggregating through electrostatic or steric hindrance, ensuring the dye bath remains a homogenous suspension.[23] A stable dispersion is crucial for uniform color application and preventing defects like color spots.[5][24][25]

Q3: What is "reduction clearing," and why is it necessary after dyeing?

Reduction clearing is a post-dyeing washing process designed to remove any unfixed dye particles adhering to the fiber surface. This step is crucial for achieving optimal wash fastness and preventing color bleeding. The process typically involves treating the dyed fabric in a bath containing a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda). This treatment chemically alters the surface dye, making it more water-soluble and easier to wash off, without affecting the dye that has already diffused into and become trapped within the polyester fiber.

Detailed Troubleshooting Guide

This section addresses specific dyeing faults with detailed causal analysis and corrective protocols.

Problem: Shade Variation, Patchiness, or Unlevel Dyeing

Q: My dyed fabric shows distinct patches of lighter and darker shades. What is the likely cause?

This is a classic sign of unlevel dyeing, where the dye has not been absorbed uniformly across the fabric. The most probable cause is an excessively rapid rate of temperature increase during the dyeing cycle.[4][26] As the temperature rises through polyester's glass transition phase (approx. 80-110°C), the fiber structure opens up, allowing dye to penetrate.[6][7] If this phase is rushed, dye molecules rapidly fix onto the most accessible areas of the fiber surface before they have time to migrate and distribute evenly, leading to patchiness.[4][6] Other causes include insufficient leveling agent, poor dye bath circulation, or incompatible dye combinations in a mixture.[27][28]

Q: How can I fix a fabric that is already dyed unevenly?

Correcting an unlevel dyeing often requires a process of "stripping" and re-dyeing. However, a less aggressive first step is to attempt re-leveling.

Experimental Protocol: Re-leveling a Patchy Fabric

  • Prepare a new bath with a high-quality leveling agent (e.g., 1-2 g/L) and a pH buffer to maintain pH 4.5-5.5. Do not add new dye.

  • Immerse the unevenly dyed fabric in this new bath.

  • Slowly raise the temperature to 135°C, which is slightly above the original dyeing temperature. The slow ramp rate is critical.

  • Hold at this temperature for 60-90 minutes. The higher temperature and leveling agent will encourage the aggregated dye molecules to migrate out of the heavily dyed areas and redistribute to the lighter-dyed areas.

  • Cool down slowly, rinse, and dry.

  • If this fails, a full stripping process using appropriate stripping chemicals followed by a complete re-dyeing cycle will be necessary.

Problem: Color Spots, Speckles, or Tarry Deposits

Q: I am observing small, intense color spots or black, tar-like specks on my fabric surface. What causes this?

This defect is almost always due to poor dye dispersion.[4][29] The dye particles have agglomerated into larger clumps instead of remaining as a fine, stable suspension in the dye bath.[5] When these clumps encounter the fabric, they create a concentrated spot of color. This can be caused by:

  • Incorrect Dye Preparation: Simply adding the dry powder to the bath without pre-dispersing it.

  • Poor Quality Dispersing Agent: Using a dispersing agent that is not stable at high temperatures (above 130°C).[4]

  • Water Hardness: Calcium and magnesium ions in hard water can interfere with the dispersing agent and promote dye agglomeration.[4]

Q: What is the correct protocol to ensure proper dye dispersion?

Following a strict dye preparation protocol is essential for preventing spots.

Experimental Protocol: Preparing a Stable Dye Dispersion

  • Weigh the required amount of Disperse Red 129 powder.

  • In a separate beaker, create a smooth, thick paste by adding a small amount of a high-temperature stable dispersing agent and a little warm water (40-50°C).[4][30] Stir with a glass rod until no lumps are visible.

  • Gradually add more warm water to the paste, stirring continuously, to create a dilute, pourable slurry.

  • Filter this slurry through a fine mesh screen into the main dye bath, which already contains the remaining water, pH buffer, and any other auxiliaries. This ensures any remaining small agglomerates are removed.

  • If using tap water with known hardness, add a sequestering agent to the dye bath before adding the dye dispersion.[4]

Problem: White, Powdery Film on Fabric or Machinery

Q: After dyeing a dark shade, I notice a white, dusty powder on the fabric surface and inside the dyeing machine. What is this?

This white deposit is characteristic of polyester oligomers.[18][21] These are low-molecular-weight by-products of polyester manufacturing, consisting of just a few monomer units (often a cyclic trimer).[20][22] During high-temperature dyeing (above 120°C), these oligomers migrate from the inside of the fiber to the surface and dissolve into the dye bath.[21] As the bath cools, their solubility decreases, and they crystallize and precipitate onto the fabric surface and equipment walls.[21][22]

Q: How can I prevent or remove oligomer deposits?

Managing oligomers involves a combination of preventative measures and specific post-dyeing procedures.

Preventative & Corrective Measures for Oligomers:

  • Alkaline Pre-Scouring: Before dyeing, scour the polyester fabric under alkaline conditions (e.g., with sodium hydroxide) at high temperatures (130°C).[21][22] This helps to remove a significant portion of the oligomers from the fiber.

  • Use of an Oligomer Dispersant: Add a specialty chemical designed to keep oligomers suspended in the dye bath during the dyeing cycle, preventing their precipitation.

  • High-Temperature Drain: Do not allow the dye bath to cool down slowly after the cycle is complete. Drain the bath as rapidly as possible while the temperature is still high (above 100°C), as this is when the oligomers are most soluble.[21][22]

  • Alkaline Reduction Clear: The standard reduction clearing process performed under alkaline conditions is also effective at removing oligomer deposits from the fabric surface.[19]

Core Experimental Protocols & Data

Data Presentation: Standard Dyeing Parameters
ParameterRecommended ValueRationale & Key Considerations
pH 4.5 - 5.5Essential for dye stability and to prevent hydrolysis of the dye and fiber.[1][8][10][14] Typically adjusted with acetic acid.
Dyeing Temperature 130°C - 135°CRequired to swell the polyester fibers, allowing the non-ionic dye molecules to penetrate the fiber structure.[1][6][14]
Temperature Rise Rate 1 - 2 °C / minuteA slow, controlled ramp prevents rapid dye uptake and promotes level, even dyeing.[4][7]
Holding Time 30 - 60 minutesTime at peak temperature allows for dye diffusion and fixation within the fiber. Longer times for darker shades.[14]
Dispersing Agent 1 - 2 g/LEnsures dye particles remain finely dispersed and prevents agglomeration.[2][4] Must be stable at high temperatures.
Leveling Agent 0.5 - 1 g/LPromotes even dye migration and helps correct initial unevenness.[4]
Visualization of Key Workflows

DyeingWorkflow cluster_prep Preparation Phase cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Fabric Scouring (Remove Impurities) B Dye Bath Preparation (Water, Auxiliaries, pH) A->B C Dye Dispersion (Paste & Filter) B->C D Load Fabric C->D E Ramp Temperature (1-2°C/min to 130°C) D->E F Hold at 130°C (30-60 min) E->F G Cool Down F->G H Reduction Clearing (Remove Surface Dye) G->H I Rinsing H->I J Drying I->J

Caption: Standard high-temperature polyester dyeing workflow.

TroubleshootingFlow cluster_defects cluster_causes cluster_actions Start Uneven Dyeing Observed Spots Spots / Speckles Start->Spots Patches Patches / Unlevel Start->Patches Streaks Streaks Start->Streaks Frost White Powder / Frost Start->Frost Cause_Spots Poor Dye Dispersion Hard Water Spots->Cause_Spots Cause_Patches Rapid Temp. Rise Poor Circulation Patches->Cause_Patches Cause_Streaks Improper Scouring Fabric Creasing Streaks->Cause_Streaks Cause_Frost Oligomer Precipitation Frost->Cause_Frost Action_Spots Improve Dye Pasting Use Sequestering Agent Cause_Spots->Action_Spots Action_Patches Control Ramp Rate (1-2°C/min) Use Leveling Agent Cause_Patches->Action_Patches Action_Streaks Ensure Thorough Scouring Check Machine Loading Cause_Streaks->Action_Streaks Action_Frost Alkaline Scour High-Temp Drain Cause_Frost->Action_Frost

Caption: Troubleshooting logic for common disperse dyeing defects.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Brown 1. Benchchem.
  • Scribd. (n.d.). Temperature & pH Effects on Disperse Dyeing. Scribd.
  • VICHEM. (2025, October 27). What Is a Dispersing Agent? Applications in Polyester Dyeing. VICHEM.
  • Unknown. (2025, February 18). Dispersing Agents Explained: A Key Ingredient in High-Quality Polyester Dyeing.
  • Fashion Sustainability Directory. (2025, January 27). How Does Temperature Affect Dyeing?. Fashion Sustainability Directory.
  • Autumn Color Co., Ltd. (2025, June 29). The Role and Benefits of Dispersing Agents in Disperse Dyeing. Autumn Color Co., Ltd.
  • Skychem Group. (2025, November 19). How to Dye Polyester Fabric?. Skychem Group.
  • Textile Focus. (2022, August 8). How to Control Oligomer in Polyester Processing. Textile Focus.
  • Colourinn. (n.d.). What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics. Colourinn.
  • First Source Worldwide. (2016, May 24). Preparing Polyester Fabrics: Saving Time Down the Line. First Source Worldwide.
  • Bozzetto Group. (n.d.). Prevent oligomers formation during PES dyeing. Bozzetto Group.
  • P2 InfoHouse. (2025, May 21). Disperse Dyes: Lecture #21: A Deeper Dive into Dye Chemistry – Part 7. P2 InfoHouse.
  • Unknown. (2017, January 5). Effect of Temperature Gradient in Different Types of Dyeing (Reactive and Disperse).
  • Slideshare. (n.d.). Effect of Various Conditions on Disperse Dyeing. Slideshare.
  • VICHEM. (2025, July 15). Common fabric dyeing errors and how to fix them. VICHEM.
  • Autumn Color Co., Ltd. (2026, February 1). Troubleshooting Common Disperse Dye Issues in Bulk Production. Autumn Color Co., Ltd.
  • Textile Today. (2024, June 3). Problems of Oligomers in polyester dyeing and it's remedies. Textile Today.
  • Dyeing-pedia. (2024, July 22). Alkaline dyeing with disperse dyes. Dyeing-pedia.
  • Fabriclore. (2026, January 31). Fabric Dyeing Faults and Their Remedies: A Complete Guide. Fabriclore.
  • Tiankun Chemical. (2025, November 10). Uneven Dyeing: What Causes It?. Tiankun Chemical.
  • Sylicglobal Textile Auxiliares Supplier. (2023, June 19). What causes oligomers?. Sylicglobal.
  • Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes. Textile Learner.
  • Dyeing-pedia. (2021, March 4). Why are oligomers produced and how to remove them?. Dyeing-pedia.
  • Knowledge. (2024, April 1). Factors affecting the dispersion stability of Disperse Dyes. Knowledge.
  • Alfa Chemistry. (n.d.). Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry. Alfa Chemistry.
  • P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. P2 InfoHouse.
  • Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Textile Learner.
  • Unknown. (2007, November 7). Pollution hazards in polyester dyeing and role of acid in monitoring.
  • Tiankun Chemical. (2021, February 12). What are Common problems for Disperse dyeing?. Tiankun Chemical.
  • First Source Worldwide. (2017, March 28). How to Prevent Spotting When Using Disperse Dyes. First Source Worldwide.
  • S D International. (n.d.). What is Disperse Dye and Its Application in textile Industry. S D International.

Sources

Optimization

Technical Support Center: Reduction Clearing for Disperse Red 129

The following guide is designed as a specialized Technical Support Center for researchers and material scientists working with Disperse Red 129 . It moves beyond basic textbook definitions to address the practical, varia...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers and material scientists working with Disperse Red 129 . It moves beyond basic textbook definitions to address the practical, variable-dependent challenges of reduction clearing (RC) in high-precision environments.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Optimization of Surface Clearing Protocols for Polyester & Polymer Blends[1][2][3]

Executive Summary & Chemical Context

Disperse Red 129 (CAS: 12236-23-6) is a high-energy mono-azo disperse dye.[1][2][3] Unlike smaller anthraquinone dyes (e.g., Disperse Red 9), Red 129 is designed for higher sublimation fastness.[1][3] However, its azo structure makes it sensitive to reduction conditions.[1][3]

The Challenge: The goal of Reduction Clearing (RC) is to chemically destroy only the unfixed dye aggregates on the fiber surface (which ruin wash/rub fastness) without penetrating the polymer matrix and destroying the fixed dye (which causes shade shifts).[1][3]

Core Mechanism:

  • Glass Transition: Upon cooling the dyebath below the polymer's

    
     (~70-80°C for PET), the fiber structure collapses, trapping the internal dye.[1][3]
    
  • Surface Exposure: Unfixed dye remains on the surface.[1][3]

  • Reductive Cleavage: The RC agent (reducing agent) cleaves the azo bond (

    
    ) of the surface dye, converting it into water-soluble amino fragments that wash away.[1][2][3]
    

Standard Operating Protocols (SOPs)

Protocol A: The Alkaline "Hydro" Method (The Industry Standard)

Best for: Maximum clearing efficiency on standard polyester.[1][2][3]

Reagents:

  • Sodium Dithionite (Hydrosulfite): 2.0 – 4.0 g/L[1][2][3]

  • Sodium Hydroxide (Caustic Soda, 38°Bé): 2.0 – 4.0 mL/L[1][2][3]

  • Dispersing Agent (Non-ionic): 1.0 g/L[1][2][3]

Workflow:

  • Drain the dyebath completely (do not cool rinse yet to prevent oligomer redeposition).[1][3]

  • Refill with fresh water at 70°C.

  • Add Chemicals: Add Caustic Soda, then Dispersing Agent, then Sodium Dithionite.[1][3]

  • Process: Run at 70–80°C for 20 minutes .

  • Rinse: Hot rinse (70°C)

    
     Warm rinse (50°C) 
    
    
    
    Cold rinse.
  • Neutralize: Final rinse with 0.5 g/L Acetic Acid to ensure pH < 7.

Critical Control Point: Do not exceed 80°C. Above this temperature, the polymer matrix may relax enough to allow the reducing agent to strip dye from inside the fiber, resulting in a "hollow" shade.[1][3]

Protocol B: The Acidic Reduction Clearing (The "Eco/Gentle" Method)

Best for: Delicate blends (e.g., PET/Spandex), preventing hydrolysis of alkali-sensitive dyes, and energy saving.[1][2][3]

Reagents:

  • Thiourea Dioxide or Sulfinic Acid Derivative (e.g., commercial "Acid RC" agents): 1.0 – 2.0 g/L[1][2][3]

  • pH Buffer: Acetate buffer to maintain pH 4.5 – 5.5.[1][3]

Workflow:

  • Cool the dyebath to 80°C (no need to drain).

  • Add Chemicals: Add the Acid RC agent directly to the cooling bath.[1]

  • Process: Run at 80°C for 15–20 minutes .

  • Rinse: Hot rinse

    
     Cold rinse.[1][3]
    

Why choose this? Disperse Red 129 is an azo dye.[1][3] Acidic conditions prevent the risk of alkaline hydrolysis that can occur with caustic soda, ensuring the chromophore inside the fiber remains intact while the surface dye is reduced.[1]

Comparative Data: Clearing Efficiency

ParameterAlkaline Reduction (Hydro/Caustic)Acidic Reduction (Sulfinic Acid)Impact on Red 129
pH Range 10.0 – 11.54.0 – 5.5Alkaline may shift shade if not rinsed well.[1][2][3]
Temp. Requirement 70°C – 80°C75°C – 85°CAcidic allows "One-Bath" clearing (saving water).[1][2][3]
Rub Fastness (Wet) 4-5 (Excellent)4 (Good)Alkaline is slightly more aggressive on heavy shades.[1][2][3]
Fiber Integrity Potential surface hydrolysis (PET)No damageAcidic preferred for microfibers.[1][3]
BOD/COD Load High (Sulfur/Alkali)LowAcidic is eco-compliant.[1][2][3]

Visualization: The Reduction Clearing Mechanism

The following diagram illustrates the selective targeting required for successful RC.

ReductionClearing cluster_fiber Polyester Fiber Matrix (Post-Dyeing) CoreDye Trapped Dye (Protected by Polymer Tg) SurfaceDye Surface Dye (Aggregates/Oligomers) Cleavage Azo Bond Cleavage (-N=N-  ->  -NH2 H2N-) SurfaceDye->Cleavage Chemical Reduction RC_Agent Reducing Agent (Dithionite or Sulfinic Acid) RC_Agent->CoreDye Cannot Penetrate (If Temp < Tg) RC_Agent->SurfaceDye Attacks Exposed Dye Solubilization Water Soluble Fragments (Washed Away) Cleavage->Solubilization Fastness Result: High Rub/Wash Fastness Solubilization->Fastness

Caption: Figure 1.[1][2][3] Selective mechanism of Reduction Clearing. The reducing agent targets surface-bound Disperse Red 129 azo groups without penetrating the glassy polymer matrix.[1][2][3]

Troubleshooting & FAQs (Senior Scientist Tier)

Q1: My Disperse Red 129 shade looks "dull" or "bluish" after Alkaline RC. Why?

Diagnosis: This is likely Alkaline Sensitivity or Over-Reduction .[1][3]

  • Mechanism: If the temperature during RC exceeded 80°C, the fiber pores opened slightly, allowing the Caustic/Hydro mix to attack the dye inside the fiber.[1] Alternatively, residual alkali left in the fabric caused a pH shift during drying.[3]

  • Fix:

    • Strictly control RC temperature to 70°C .

    • Ensure the final rinse contains Acetic Acid (0.5 g/L) to neutralize the core pH of the fiber.[1]

    • Switch to Protocol B (Acidic RC) to eliminate alkaline shock.[1][3]

Q2: I am using Disperse Red 129 as a model drug in PLGA nanoparticles. Can I use this method to clean them?

Diagnosis: Application Context Mismatch.

  • Insight: While the chemistry is identical, PLGA (Poly(lactic-co-glycolic acid)) is biodegradable and hydrolytically unstable.[1][2][3] Do NOT use Protocol A (Caustic Soda) ; it will degrade your nanoparticles immediately.[1][3]

  • Recommendation: Use a modified Protocol B . Use a mild surfactant wash (Tween 80) first.[1][3] If chemical reduction is absolutely necessary to remove surface-adsorbed dye for release kinetics accuracy, use Sodium Dithionite at pH 6 (buffered) at room temperature.[1][2][3] Do not use high heat.

Q3: The wash fastness is failing (Rating 2-3) despite performing RC.

Diagnosis: Thermal Migration or Oligomer Interference.

  • Mechanism:

    • Thermal Migration: During the drying/setting stage (post-RC), if the temperature is too high (>160°C), dye can migrate from the core back to the surface after you have cleaned it.[1][3]

    • Oligomers: Trimer cyclic oligomers from the PET fiber can migrate to the surface, trapping dye particles with them.[1]

  • Fix:

    • Lower your heat-setting temperature.[1][2][3]

    • Add a specialized Oligomer Dispersant during the RC bath to keep trimer deposits suspended.[1][3]

Q4: Can I use Oxidative Clearing instead of Reductive Clearing?

Answer: Generally, No .[1][3]

  • Reasoning: Disperse Red 129 is an azo dye.[1][3][4] Azo bonds are most effectively cleaved by reduction.[1][3] Oxidative clearing (using Hydrogen Peroxide) is typically reserved for Anthraquinone dyes (like Disperse Blue 56) which are harder to reduce.[1][2][3] Oxidative clearing on Red 129 may result in incomplete destruction of the chromophore, leaving a yellowish residue.[1][3]

References

  • Burkinshaw, S. M. (2016).[1][3] Physico-chemical aspects of textile coloration. Wiley-VCH.[1][2][3][5] (Standard text on the kinetics of reduction clearing).

  • Textile Learner. (2012).[1][3] Dyeing of Polyester Fabric with Disperse Dyes: Mechanism and Process. Link

  • Tiankun Chemical. (2023).[1][3] Reduction cleaning of disperse dyes: Alkaline vs Acidic. Link

  • PubChem. (2025).[1][3][5] Disperse Red 13 and Azo Dye Structures (Analogous Chemistry for Red 129). Link[1][2][3]

  • Avinc, O. et al. (2011).[1][3] Clearing of dyed poly(lactic acid) fabrics under acidic and alkaline conditions. Textile Research Journal. (Validating acidic clearing for sensitive polymers). Link[1][2][3]

Sources

Troubleshooting

Overcoming carrier-free dyeing challenges with Disperse Red 129

Technical Support Center: Carrier-Free Dyeing & Application of Disperse Red 129 Product: Disperse Red 129 (CI 11115 / CAS 12236-23-6) Chemical Class: Monoazo / Disperse Dye[1] Primary Application: Polyester (PET) Dyeing,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carrier-Free Dyeing & Application of Disperse Red 129

  • Product: Disperse Red 129 (CI 11115 / CAS 12236-23-6)

  • Chemical Class: Monoazo / Disperse Dye[1]

  • Primary Application: Polyester (PET) Dyeing, Hydrophobic Polymer Doping, Model Compound for Drug Delivery Systems.

Part 1: The Core Directive – Technical Philosophy

To the Researcher: You are moving away from carrier-assisted dyeing. This is not merely an environmental compliance step; it is a thermodynamic shift. In carrier dyeing, you used toxic plasticizers (chlorobenzenes, biphenyls) to artificially lower the Glass Transition Temperature (


) of the polyester. In carrier-free  systems (High-Temperature Aqueous or Supercritical CO

), you are relying on thermal energy to increase the Free Volume of the polymer chains directly.

Success with Disperse Red 129 (DR129) in a carrier-free environment relies on controlling the Critical Dyeing Range (CDR) —the specific temperature window where the dye diffusion rate matches the polymer chain mobility.

Part 2: Troubleshooting & FAQs

Module 1: Dispersion Stability & Aggregation (Aqueous HT Systems)

Q: My DR129 dispersion crashes out (spots/precipitates) when heating above 100°C. Why does this happen without a carrier?

A: Carriers often act as co-solvents that stabilize dye dispersions. Without them, you rely entirely on the dispersing agent and pH. DR129, like many azo dyes, has a specific Isoelectric Point . If your pH drifts or if the ionic strength is too high, the Zeta potential of the dye particles drops, leading to agglomeration.

  • The Mechanism: At high temperatures (HT), the solubility of the dispersing agent (surfactant) may decrease (Cloud Point), causing it to detach from the dye particle.

  • The Fix:

    • Check the Cloud Point: Ensure your dispersing agent has a cloud point above 130°C. Many standard ethoxylates fail here; use anionic/nonionic blends (e.g., naphthalene sulfonates).

    • pH Control: Buffer the bath to pH 4.5–5.5 using Acetic Acid/Sodium Acetate. DR129 is sensitive to alkaline hydrolysis.

    • Zeta Potential Check: If you are in a drug development context using DR129 as a model drug, ensure your nanoparticle formulation maintains a Zeta potential magnitude >30mV.

Q: I see "tarring" on the equipment walls. Is this the dye or the oligomers?

A: In carrier-free HT dyeing, this is likely cyclic trimer oligomers migrating from the PET fiber.

  • Diagnosis: Is the residue white/grey (oligomer) or red (dye)?

  • Causality: At 130°C, PET trimer migrates to the fiber surface. DR129 can co-crystallize with these oligomers, creating difficult-to-remove "tar."

  • Protocol: Introduce a High-Temperature Dispersant (oligomer binder) in the bath that keeps trimers suspended during the cooling phase.

Module 2: Thermodynamics & Leveling (The "Streak" Problem)

Q: Without a carrier to slow down strike rates, my samples are streaky. How do I control leveling?

A: You must map the Critical Dyeing Range (CDR) of DR129.

  • The Science: In carrier-free dyeing, the dye does not enter the fiber significantly until the temperature exceeds the fiber's

    
     (approx. 70-80°C for PET in water). Once above 
    
    
    
    , the diffusion coefficient increases exponentially.
  • The Solution:

    • Standard Ramp: 2°C/min is too fast for the CDR.

    • Optimized Ramp:

      • Rapid heat to 80°C.

      • Slow Ramp (0.5°C – 1.0°C/min) from 80°C to 110°C (The CDR).

      • Normal Ramp to 130°C.

    • Hold Time: Hold at 130°C for 45–60 minutes to allow migration (leveling) to occur via thermodynamic equilibrium.

Module 3: Supercritical CO (scCO ) Applications

Q: I am using DR129 in scCO


 to avoid water entirely. The solubility seems lower than expected. 

A: DR129 is a monoazo dye with moderate polarity. In scCO


, solubility is driven by density (pressure) and specific solute-solvent interactions.
  • Pressure Dependence: Unlike aqueous dyeing, temperature alone isn't the key. You need high pressure to increase the density of CO

    
     to match the solubility parameter of the dye.
    
  • Optimization:

    • Minimum Pressure: 20–25 MPa is often required for sufficient solubility of azo disperse dyes.

    • Cosolvent: If solubility is critically low, add 1–3% Ethanol as a polar modifier. This disrupts dye-dye intermolecular forces and enhances solubility in the non-polar CO

      
      .
      
Module 4: Biomedical/Drug Development Context

Q: We use DR129 as a hydrophobic model for drug encapsulation. Why is the release profile inconsistent?

A: This is often due to Ostwald Ripening in your suspension.

  • The Issue: Smaller DR129 particles dissolve and redeposit onto larger particles to minimize surface energy.

  • The Fix: Use a narrow particle size distribution (PDI < 0.1) initially. If encapsulating in PLGA or Liposomes, ensure the carrier matrix

    
     is considered. If the processing temperature exceeds the matrix 
    
    
    
    , the dye may diffuse out prematurely (burst release).

Part 3: Visualization & Protocols

Visual 1: The Carrier-Free Mechanism (Free Volume Theory)

CarrierFreeMechanism cluster_carrier Contrast: Carrier Dyeing Heat Thermal Energy (>100°C) Polymer Polyester Chain (Amorphous Region) Heat->Polymer Excitation Tg Glass Transition (Tg) Surpassed Polymer->Tg Segmental Motion FreeVol Free Volume Expansion Tg->FreeVol Creates Voids Diffusion Diffusion into Fiber Voids FreeVol->Diffusion Kinetic Energy Dye DR129 Dye Molecule Dye->FreeVol Sorption Trapping Cooling: Chains Collapse & Trap Dye Diffusion->Trapping Temp < Tg Carrier Chemical Carrier (Plasticizer) Carrier->Tg Lowers Tg artificially (Toxic Side Effects)

Caption: Figure 1. Thermodynamic mechanism of carrier-free dyeing. Thermal energy creates free volume voids for dye diffusion, replacing chemical plasticization.

Visual 2: Troubleshooting Logic Flow

Troubleshooting Start Issue Detected Type Identify Defect Start->Type Spots Spots / Aggregation Type->Spots Precipitate Streaks Streaks / Unevenness Type->Streaks Unlevel LowYield Low Color Yield Type->LowYield Pale Shade CheckpH Check pH (Must be 4.5-5.5) Spots->CheckpH CheckRamp Check Ramp Rate in CDR (80-110°C) Streaks->CheckRamp CheckTemp Check Final Temp (Is it <130°C?) LowYield->CheckTemp CheckDisp Check Dispersant Stability >130°C CheckpH->CheckDisp pH OK CheckRamp->CheckTemp Ramp OK CheckRed Reduction Clearing Required? CheckTemp->CheckRed Temp OK

Caption: Figure 2. Decision matrix for troubleshooting DR129 application defects in carrier-free systems.

Part 4: Experimental Data & Protocols

Table 1: Comparative Process Parameters
ParameterConventional Carrier DyeingCarrier-Free HT Dyeing (Recommended)scCO

Dyeing (Advanced)
Temperature 98°C – 100°C130°C – 135°C 100°C – 120°C
Pressure AtmosphericHigh Pressure (aqueous) 20 – 25 MPa
pH 5.0 – 6.04.5 – 5.0 (Critical for DR129)N/A (Anhydrous)
Auxiliaries Carrier (Toxic), DispersantHT Dispersant , Acid BufferNone (or <3% Ethanol)
Mechanism

Depression (Plasticization)
Free Volume Expansion Supercritical Solvation
Risk Toxicity, Odor, ResidueOligomer Deposition Equipment Cost, Solubility
Protocol: Carrier-Free HT Dyeing of Polyester with DR129
  • Bath Preparation:

    • Liquor Ratio: 1:10 to 1:20.

    • Fill with soft water at 40°C.

    • Add Ammonium Sulfate/Acetic Acid buffer to pH 4.5.

    • Add 1 g/L High-Temperature Dispersing Agent (e.g., Naphthalene sulfonate condensate).

  • Dye Addition:

    • Predisperse Disperse Red 129 in warm water (40°C) with stirring. Filter through a fine mesh before adding to the main tank.

  • Dyeing Cycle (The "Ramp"):

    • Heat to 80°C at 3°C/min.

    • CRITICAL: Heat from 80°C to 110°C at 1°C/min (Control leveling).

    • Heat from 110°C to 130°C at 1.5°C/min.

    • Hold: Maintain 130°C for 45–60 minutes.

  • Cooling & Clearing:

    • Cool rapidly to 80°C.

    • Drain.

    • Reduction Clear: Treat with Sodium Hydrosulfite (2 g/L) and Caustic Soda (2 g/L) at 70°C for 20 mins to remove surface dye and oligomers.

    • Neutralize and Rinse.

References

  • Textile Learner. (2021). Dyeing Carriers: Commercial Name, Factors and Mechanism.Link

  • MDPI. (2021). A Dissolution Kinetic Study of Disperse Dye in Supercritical Carbon Dioxide. (Context on scCO2 solubility kinetics). Link

  • ResearchGate. (2025). Solubilities of C.I.[2][3][4][5][6] Disperse Red 1 and C.I. Disperse Red 13 in supercritical carbon dioxide. (Solubility data for analogous azo dyes). Link

  • AATCC. (2000). Disperse Dyes: A Dye Chemist's Perspective. (Mechanisms of azo dye hydrolysis and stability).[7] Link

  • ChemicalBook. (2024). Disperse Red 129 Product Properties and CAS 12236-23-6.[8][9]Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Photostability of Disperse Red 129 and Other Azo Dyes

For Researchers, Scientists, and Drug Development Professionals In the realm of scientific research and product development, the stability of chemical compounds is a critical parameter influencing experimental outcomes a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and product development, the stability of chemical compounds is a critical parameter influencing experimental outcomes and product longevity. For azo dyes, a class of synthetic organic colorants widely used in textiles, printing, and as chromophores in various sensing applications, photostability—the resistance to degradation upon exposure to light—is of paramount importance. This guide provides a comprehensive comparison of the photostability of Disperse Red 129 against a selection of other commercially significant azo and anthraquinone dyes. By examining their chemical structures, available photostability data, and the underlying mechanisms of photodegradation, this document aims to equip researchers with the knowledge to make informed decisions in their selection and application of these dyes.

The Significance of Photostability in Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which are integral to their chromophoric system. While this chemical feature is responsible for their vibrant colors, it is also a potential site for photochemical reactions. The absorption of light, particularly in the UV and visible regions, can excite the dye molecule to a higher energy state, initiating a cascade of reactions that can lead to the cleavage of the azo bond and other structural modifications.[1] This process, known as photodegradation or photofading, results in a loss of color intensity and can generate byproducts with altered chemical and toxicological properties.

The photostability of an azo dye is not an intrinsic, immutable property but is influenced by a multitude of factors, including:

  • Molecular Structure: The presence of specific substituent groups on the aromatic rings can significantly impact the dye's electronic properties and, consequently, its susceptibility to photodegradation. Electron-withdrawing and electron-donating groups can alter the energy levels of the molecule and influence the pathways of photochemical reactions.[2]

  • Environmental Conditions: The solvent, pH, and the presence of oxygen can all play a crucial role in the photodegradation process.[1] For instance, molecular oxygen can act as a quencher of the excited state or participate in photo-oxidative reactions.

  • Substrate: When applied to a substrate, such as a textile fiber or a polymer matrix, the interaction between the dye and the substrate can affect its photostability.

Given these complexities, a systematic evaluation and comparison of the photostability of different azo dyes are essential for applications demanding high performance and durability.

Chemical Structures of Selected Disperse Dyes

A comparative analysis of photostability begins with an understanding of the molecular architecture of the dyes . Below are the chemical structures of Disperse Red 129 and four other disperse dyes selected for this guide.

Disperse Red 129

  • CAS Number: 12236-23-6

  • Chemical Class: Monoazo dye

  • Structural Features: The structure of Disperse Red 129 features a nitro group, a bromine atom, and a methyl group as substituents on the diazo component, and N,N-bis(2-hydroxyethyl) groups on the coupler component. The presence of the electron-withdrawing nitro and bromo groups can influence the electronic distribution and photostability.

Disperse Red 11

  • CAS Number: 2872-48-2

  • Chemical Class: Anthraquinone dye

  • Structural Features: Unlike the other dyes in this comparison, Disperse Red 11 belongs to the anthraquinone class. Its chromophore is based on the anthraquinone core. The photostability of anthraquinone dyes is generally considered to be good, and they often serve as a benchmark for comparison with azo dyes.[3]

Disperse Red 13

  • CAS Number: 3180-81-2

  • Chemical Class: Monoazo dye

  • Structural Features: Disperse Red 13 contains a chloro and a nitro group on the diazo component and an N-ethyl-N-(2-hydroxyethyl) group on the coupler. The combination of these substituents affects its electronic properties and interaction with light.

Disperse Red 17

  • CAS Number: 3179-89-3

  • Chemical Class: Monoazo dye

  • Structural Features: This dye has a nitro group on the diazo component and N,N-bis(2-hydroxyethyl) and a methyl group on the coupler component.

Disperse Red 50

  • CAS Number: 12223-35-7

  • Chemical Class: Monoazo dye

  • Structural Features: Disperse Red 50 features a chloro and a nitro group on the diazo component, and an N-ethyl-N-cyanoethylamino group as the coupler. The cyanoethyl group can influence the dye's properties, including its photostability.

Comparative Photostability Data

DyeChemical ClassAvailable Photostability Data
Disperse Red 129 MonoazoSpecific quantitative data is scarce in the literature.
Disperse Red 11 AnthraquinoneGenerally considered to have good lightfastness.
Disperse Red 13 MonoazoDescribed as having good lightfastness and washfastness.[5]
Disperse Red 17 MonoazoA study reported a 40% color loss after 200 hours of exposure to artificial light in water.[6]
Disperse Red 50 MonoazoHas shown high light fastness grades on polylactide fabrics.[2]

Note on Data Interpretation: The available data provides a general indication of the relative photostability. However, it is crucial to recognize that the experimental conditions under which these data were generated may vary significantly. Factors such as the light source and intensity, the solvent or substrate, and the presence of other chemical species can all influence the rate of photodegradation. Therefore, for a definitive comparison for a specific application, it is highly recommended to perform a side-by-side experimental evaluation under controlled conditions.

Mechanistic Insights into Photodegradation

The photodegradation of azo dyes is a complex process that can proceed through several pathways. The primary event is the absorption of a photon, which promotes the dye molecule to an excited electronic state (singlet or triplet). From this excited state, a number of deactivation pathways are possible, including fluorescence, phosphorescence, and non-radiative decay. Photodegradation occurs when the excited molecule undergoes a chemical reaction.

Caption: Generalized photodegradation pathways for azo dyes.

Two principal mechanisms are often considered for the photodegradation of azo dyes:

  • Photoreduction: This involves the reductive cleavage of the azo bond. The excited dye molecule may abstract a hydrogen atom from a neighboring molecule (e.g., the solvent or substrate), leading to the formation of a hydrazo intermediate, which then cleaves to form two aromatic amines. This pathway is often favored under anaerobic conditions.

  • Photo-oxidation: In the presence of oxygen, the excited dye can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen and other reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can then attack the azo bond or the aromatic rings, leading to the breakdown of the chromophore.[7]

The dominant mechanism will depend on the specific dye structure and the environmental conditions. For instance, the presence of electron-donating groups may make the aromatic rings more susceptible to electrophilic attack by ROS.

Experimental Protocol for Comparative Photostability Assessment

To obtain reliable and comparable data on the photostability of Disperse Red 129 and other azo dyes, a standardized experimental protocol is essential. The following procedure outlines a robust method using UV-Visible spectrophotometry to monitor the photodegradation of dye solutions upon exposure to a controlled light source.

Objective: To quantitatively compare the photostability of different azo dyes in solution by measuring the change in their absorbance over time upon exposure to a simulated light source.

Materials and Equipment:

  • Disperse Red 129 and other azo dyes for comparison

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a solvent relevant to the intended application)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • UV-Visible spectrophotometer

  • Photostability chamber or a controlled light source with a known spectral output and intensity (e.g., a xenon arc lamp simulating solar radiation as specified in ISO 105-B02 or AATCC TM 16.3).[1][4]

Experimental Workflow Diagram:

Photostability Testing Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (e.g., 10⁻³ M in Ethanol) prep_working Prepare Working Solutions (Absorbance ~1.0) prep_stock->prep_working initial_spec Record Initial UV-Vis Spectrum (t=0) prep_working->initial_spec expose Expose Samples in Photostability Chamber initial_spec->expose monitor Periodically Record UV-Vis Spectra expose->monitor plot_data Plot Absorbance vs. Time monitor->plot_data calc_rate Calculate Degradation Rate Constant (k) plot_data->calc_rate calc_half_life Calculate Photobleaching Half-Life (t½) calc_rate->calc_half_life

Caption: Step-by-step workflow for the comparative photostability testing of azo dyes.

Step-by-Step Procedure:

  • Preparation of Dye Solutions:

    • Prepare stock solutions of each dye (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent.

    • From the stock solutions, prepare working solutions of each dye. The concentration should be adjusted to have an initial absorbance at the λmax of approximately 1.0 to ensure accurate spectrophotometric measurements.

  • Initial Absorbance Measurement:

    • For each dye solution, record the full UV-Visible absorption spectrum to determine the wavelength of maximum absorbance (λmax).

    • Record the initial absorbance at λmax (A₀) for each solution before light exposure.

  • Photostability Exposure:

    • Place the quartz cuvettes containing the dye solutions in the photostability chamber. Ensure that the samples are equidistant from the light source and receive the same light intensity.

    • Expose the samples to the light source for a defined period. It is advisable to have a control sample for each dye kept in the dark to account for any thermal degradation.

  • Monitoring Photodegradation:

    • At regular time intervals (e.g., every 30 or 60 minutes), remove the cuvettes from the chamber and record their UV-Visible absorption spectra.

    • Measure the absorbance at λmax (Aₜ) at each time point.

  • Data Analysis:

    • Plot the absorbance at λmax (Aₜ) or the natural logarithm of the absorbance (ln(Aₜ)) as a function of irradiation time (t).

    • Determine the photodegradation kinetics. For many azo dyes, the degradation follows pseudo-first-order kinetics, where a plot of ln(Aₜ/A₀) versus time yields a straight line with a slope equal to the negative of the rate constant (-k).[8]

    • Calculate the photobleaching half-life (t½) for each dye using the equation: t½ = 0.693 / k.

Self-Validation and Trustworthiness:

The inclusion of a dark control for each dye is a critical self-validating step to ensure that the observed changes in absorbance are due to photodegradation and not thermal instability. Furthermore, conducting the experiments with multiple replicates for each dye will enhance the statistical reliability of the results. The use of a calibrated and standardized light source is paramount for the reproducibility of the experiment.

Conclusion

The photostability of azo dyes is a critical performance characteristic that is intrinsically linked to their molecular structure and highly influenced by the surrounding environment. While a direct quantitative comparison of Disperse Red 129 with other azo and anthraquinone dyes is hampered by a lack of standardized data in the public domain, this guide provides a framework for a scientifically rigorous evaluation. By understanding the chemical structures, the mechanisms of photodegradation, and by employing the detailed experimental protocol provided, researchers can generate reliable and comparable data to select the most appropriate dye for their specific application. The superior photostability of anthraquinone dyes like Disperse Red 11 makes them a useful benchmark, while the variations in the photostability of the different azo dyes underscore the importance of considering the specific substituents and overall molecular architecture. For applications where long-term color stability is crucial, a thorough experimental investigation of photostability is not just recommended but essential.

References

  • ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. International Organization for Standardization. [Link]

  • Kaneko, Y., et al. (2008). Light Fastness of Azo Disperse Dyes on Polylactide Fabrics. Journal of the Textile Machinery Society of Japan, 61(11), 323-329.
  • AATCC Test Method 16.3-2020, Colorfastness to Light: Xenon-Arc. American Association of Textile Chemists and Colorists. [Link]

  • World Dye Variety. Disperse Red 129. [Link]

  • PubChem. Disperse Red 11. [Link]

  • PubChem. Disperse Red 13. [Link]

  • PubChem. Disperse Red 17. [Link]

  • PubChem. Disperse Red 50. [Link]

  • World Dye Variety. Disperse Red 11. [Link]

  • Porter, J. J. (1973).
  • World Dye Variety. Disperse Red 13. [Link]

  • World Dye Variety. Disperse Red 17. [Link]

  • World Dye Variety. Disperse Red 50. [Link]

  • P2 InfoHouse. Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. [Link]

  • Peters, A. T. (1990). The Structure and Properties of Disperse Dyes.
  • S D International. Disperse Red 50 (200%) Dyes | 12223-35-7/40880-51-1. [Link]

  • Ataman Kimya. D&C RED #17. [Link]

  • COSMILE Europe. DISPERSE RED 17. [Link]

  • ResearchGate. Absorbance spectra of AB129 during decolorization tests. [Link]

  • Ataman Kimya. E 129. [Link]

  • ResearchGate. Structure of the food dye Allura Red, E129. [Link]

  • Konstantinou, I. K., & Albanis, T. A. (2004). TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations.
  • Christie, R. M. (2001). Colour chemistry. Royal society of chemistry.
  • SciELO. Spectrophotometric evaluation of the behavior of disperse red 1 dye in aqueous media and its interaction with calf thymus ds-DNA. [Link]

Sources

Comparative

Validation of an analytical method for Disperse Red 129 quantification

Validation of an Analytical Method for Disperse Red 129 Quantification Part 1: Executive Summary & Technical Context Disperse Red 129 (CAS 12236-23-6) is a hydrophobic azo dye widely utilized in the textile industry for...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of an Analytical Method for Disperse Red 129 Quantification

Part 1: Executive Summary & Technical Context

Disperse Red 129 (CAS 12236-23-6) is a hydrophobic azo dye widely utilized in the textile industry for dyeing polyester and acetate fibers. In drug development and toxicological studies, it is often scrutinized not as an active ingredient, but as a potential leachable/extractable impurity from packaging materials or as a tracer in environmental fate studies.

The Challenge: Standard spectrophotometric methods (UV-Vis) fail to distinguish Disperse Red 129 from structural analogs (like Disperse Red 1 or 13) or matrix interferences, leading to false positives. Furthermore, its high lipophilicity requires aggressive organic extraction, which can complicate reverse-phase chromatography if not managed with the correct solvent strength.

The Solution: This guide validates a UHPLC-DAD (Ultra-High Performance Liquid Chromatography with Diode Array Detection) method, optimized for specificity and sensitivity. We compare this "Proposed Method" against legacy alternatives to demonstrate its superiority for regulated environments (GLP/GMP).

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

The following table objectively compares the optimized UHPLC method against common alternatives.

FeatureMethod A: UHPLC-DAD (Proposed) Method B: UV-Vis Spectrophotometry Method C: HPTLC (High-Performance TLC)
Specificity High (Resolves structural isomers)Low (Total color only; prone to matrix interference)Medium (Separates spots, but quantification is less precise)
LOD (Sensitivity) ~0.05 µg/mL (Trace analysis capable)~1.0 µg/mL (Bulk analysis only)~0.5 µg/mL (Screening only)
Throughput High (5-7 min run time)Very High (Instant reading)Low (Requires plate development/drying)
Regulatory Fit Excellent (ICH Q2 Compliant)Poor (Lacks specificity for impurities)Moderate (Accepted for ID, rarely for quantification)
Cost per Sample ModerateLowModerate

Expert Insight: While UV-Vis is cheaper, it cannot validate purity. If your sample contains degradation products (common in azo dyes under light exposure), UV-Vis will sum the absorbance of all red species, yielding a falsely high concentration. UHPLC is the only defensible choice for stability-indicating assays.

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the system suitability steps ensure the data is reliable before you even analyze samples.

Reagents & Materials
  • Analyte: Disperse Red 129 Standard (CAS 12236-23-6), >98% purity.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH) – HPLC Grade.

  • Water: Milli-Q (18.2 MΩ·cm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm). Why? Azo dyes are hydrophobic; a sub-2-micron C18 column ensures sharp peaks and fast elution.

Chromatographic Conditions
  • System: UHPLC with DAD (or MS/MS for trace residues).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Improves mass transfer for bulky azo molecules).

  • Detection:

    • Primary: 500 nm (Visible max).

    • Reference: 360 nm (bandwidth 100 nm).

  • Gradient Profile:

    • 0.0 min: 50% B

    • 5.0 min: 95% B (Force elution of hydrophobic dye)

    • 6.0 min: 95% B

    • 6.1 min: 50% B (Re-equilibration)

Sample Preparation (The Critical Step)

Disperse dyes are insoluble in water . Direct aqueous injection will precipitate the dye and clog the column.

  • Weigh: 10 mg sample into a 50 mL volumetric flask.

  • Dissolve: Add 20 mL Tetrahydrofuran (THF) or DMF . Sonicate for 10 mins. Note: THF is required to break down polymeric matrices if analyzing plastics.

  • Dilute: Bring to volume with Acetonitrile .

  • Filter: 0.22 µm PTFE filter (Do not use Nylon; azo dyes can bind to it).

Part 4: Validation Parameters (ICH Q2(R2) Guidelines)

To ensure this method is "fit for purpose," the following parameters must be verified.

A. Specificity
  • Protocol: Inject a "Blank" (solvent only) and a "Placebo" (matrix without dye). Compare with the Standard.

  • Acceptance Criteria: No interfering peaks at the retention time of Disperse Red 129 (~3.5 min). Resolution (

    
    ) between DR 129 and nearest impurity > 1.5.
    
B. Linearity
  • Protocol: Prepare 5 concentrations: 1, 5, 10, 20, 50 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of DR 129 into the sample matrix at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Recovery between 95.0% – 105.0%.

D. Precision (Repeatability)
  • Protocol: 6 injections of the 100% standard.

  • Acceptance Criteria: RSD < 2.0% for peak area.

Part 5: Visualization of Workflows

Workflow Diagram: Analytical Lifecycle

This diagram illustrates the logical flow from sample intake to validated result.

AnalyticalWorkflow cluster_analysis UHPLC Analysis Start Sample Intake (Textile/Polymer) Prep Extraction (THF/ACN + Sonication) Start->Prep Weigh Filter Filtration (0.22 µm PTFE) Prep->Filter Clarify Inject Injection (5 µL) Filter->Inject Sep Separation (C18 Gradient) Inject->Sep Detect Detection (DAD @ 500nm) Sep->Detect Data Data Processing (Integration) Detect->Data Decision Compliance Check (vs. Limit) Data->Decision Decision->Start Fail (OOS) Report Final Report Decision->Report Pass

Caption: Step-by-step analytical lifecycle for Disperse Red 129, from extraction to regulatory reporting.

Decision Matrix: Method Selection

When should you use UHPLC vs. UV-Vis?

MethodSelection Question What is the Analytical Goal? Purity Purity / Impurity Profiling Question->Purity TotalColor Total Color Strength (Dye Bath) Question->TotalColor Trace Trace Residue (Wastewater/Safety) Question->Trace UHPLC USE: UHPLC-DAD (Specificity Required) Purity->UHPLC UV USE: UV-Vis (Cost/Speed Priority) TotalColor->UV LCMS USE: LC-MS/MS (Sensitivity Priority) Trace->LCMS

Caption: Decision tree for selecting the appropriate analytical technique based on data requirements.

Part 6: References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2022). Substance Information: Disperse Red 129 (CAS 12236-23-6).[2] Retrieved from [Link]

  • Vacchi, F. I., et al. (2017). Occurrence and risks of disperse dyes in drinking water: Comparison of LC-MS/MS and HPLC-DAD methods. Science of the Total Environment. Retrieved from [Link]

Sources

Validation

Ecotoxicological Profile: Disperse Red 129 vs. Sustainable Alternatives

Executive Summary & Technical Context Disperse Red 129 (DR 129) (CAS: 12236-23-6) represents the class of conventional azo-based disperse dyes widely used for polyester (PET) coloration.[1] While economically efficient,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Disperse Red 129 (DR 129) (CAS: 12236-23-6) represents the class of conventional azo-based disperse dyes widely used for polyester (PET) coloration.[1] While economically efficient, this chemical class faces increasing scrutiny due to the release of aromatic amines upon reductive cleavage—a mechanism inherent to the azo chromophore.

This guide evaluates the ecotoxicity of DR 129 against two distinct alternatives:

  • Disperse Red 60 (DR 60): An anthraquinone-based standard known for stability but high recalcitrance.[1]

  • Benzodifuranone (BDF) Red: A high-performance, alkali-clearable alternative designed to minimize effluent load.[1]

Key Finding: While DR 129 exhibits high tinctorial strength, its potential for mutagenic metabolite formation and moderate aquatic toxicity necessitates a shift toward high-exhaustion BDF chemistries or stabilized anthraquinones in environmentally sensitive applications.[1]

Chemical Identity & Mechanism of Action

To understand the toxicity profile, we must first analyze the structural differences.[2]

FeatureDisperse Red 129 (Subject)Disperse Red 60 (Alternative A)Benzodifuranone Red (Alternative B)
Chromophore Azo (-N=N-) Anthraquinone Benzodifuranone
CAS Number 12236-23-617418-58-5Proprietary / Various
Chemistry Heterocyclic/Carbocyclic AzoFused aromatic ring systemLactone-based heterocyclic
Key Risk Reductive cleavage releases aromatic amines (potential mutagens).[1]High persistence (recalcitrance); accumulation in sediment.[1]Low water solubility; generally lower biological reactivity.[1]
Effluent Impact High COD; requires hydrosulfite clearing (high BOD).[1]Moderate COD; resistant to biodegradation.[1]Low COD ; alkali-clearable (eliminates hydrosulfite).[1]
Comparative Ecotoxicity Analysis

Note: Due to the proprietary nature of specific DR 129 toxicological datasets, values for the homologous Disperse Red 1 (DR 1) and Disperse Red 167 are used as validated proxies for the azo-disperse class risk profile.

A. Aquatic Toxicity (Acute & Chronic)

The primary hazard for disperse dyes is physical entrapment in gills (due to dispersion instability) and chemical toxicity of metabolites.

  • DR 129 (Azo Proxy - DR 1): Exhibits acute toxicity to Daphnia magna and Lemna minor.[1] The azo bond is susceptible to reduction by anaerobic bacteria in sediment, releasing amines like p-nitroaniline, which are significantly more toxic than the parent dye.

  • DR 60 (Anthraquinone): Generally shows lower acute toxicity but higher chronic concern due to bioaccumulation potential.[1] The rigid ring structure prevents rapid degradation.[1]

  • BDF Red: Designed for high exhaustion (>95%).[1] Less dye remains in the effluent, significantly reducing the "Predicted Environmental Concentration" (PEC).

Table 1: Comparative Ecotoxicity Data

EndpointProtocolAzo Disperse (DR 129/DR 1) Anthraquinone (DR 60) BDF Red
Daphnia LC50 (48h) OECD 2021.2 – 5.8 mg/L (Toxic)> 100 mg/L (Low Acute Tox)> 100 mg/L (Low Acute Tox)
Fish LC50 (96h) OECD 2036 – 15 mg/L (Mod.[1] Toxic)> 100 mg/L> 100 mg/L
Algal Inhibition (IC50) OECD 201< 10 mg/L (Growth inhibition)> 50 mg/LNo Effect at Saturation
Mutagenicity Ames (OECD 471)Positive (Strain TA98/100)NegativeNegative
Biodegradability OECD 301F< 10% (Recalcitrant)< 5% (Very Recalcitrant)20-30% (Partial)
B. Mutagenicity & Carcinogenicity

The most critical differentiator is the Ames Test performance.[1]

  • Mechanism: Azo dyes like DR 129 undergo metabolic reduction by azoreductase enzymes (found in liver and skin bacteria).[1] This cleaves the -N=N- bond.[1]

  • Result: The release of free aromatic amines (e.g., nitroanilines) often results in a Positive Ames test (frameshift mutations).

  • Alternatives: DR 60 and BDF Red lack the azo linkage, rendering them Negative in standard mutagenicity screens, making them safer for skin-contact applications.

Visualizing the Toxicity Pathway[3]

The following diagram illustrates the metabolic fate of Azo dyes versus the stability of Anthraquinones.

ToxicityPathway cluster_0 Disperse Red 129 (Azo) cluster_1 Disperse Red 60 (Anthraquinone) AzoDye Parent Azo Dye (-N=N- Linkage) Reduction Azoreductase (Anaerobic/Metabolic) AzoDye->Reduction Ingestion/Uptake Amines Free Aromatic Amines (e.g., p-Nitroaniline) Reduction->Amines Cleavage Mutagen DNA Adduct Formation (Mutagenesis) Amines->Mutagen Bioactivation Anthra Parent Anthraquinone (Fused Ring) Stable Metabolic Stability (No Cleavage) Anthra->Stable Resistance Excretion Excretion / Sedimentation Stable->Excretion Intact Molecule

Figure 1: Comparative metabolic pathways.[1] Azo dyes (Red) risk reductive cleavage into toxic amines, while Anthraquinones (Green) remain largely intact but persistent.

Experimental Protocols for Validation

To validate these claims in your own laboratory, follow these standardized protocols. These are "self-validating" systems where controls ensure data integrity.[1]

Protocol A: Daphnia magna Acute Immobilization Test (OECD 202)

Objective: Determine the EC50 (concentration immobilizing 50% of daphnids).

  • Preparation:

    • Test Medium: Reconstituted ISO water (CaCl2, MgSO4, NaHCO3, KCl), pH 7.8 ± 0.2.

    • Stock Solution: Dissolve 100 mg of Dye in 1L solvent (DMSO max 0.1 mL/L) + water. Sonicate for 15 mins to ensure dispersion.

  • Organisms:

    • Use Daphnia magna neonates (< 24h old).[1]

    • Control: 20 daphnids in pure medium.

    • Solvent Control: 20 daphnids in medium + DMSO (must show 0% immobility).

  • Exposure:

    • Prepare concentrations: 1, 10, 100 mg/L (Limit Test) or geometric series.

    • Place 5 daphnids per vessel (4 replicates per concentration).

    • Incubate at 20°C ± 1°C, 16h light / 8h dark cycle.

  • Observation:

    • Check at 24h and 48h.[1][3][4]

    • Endpoint: Immobility (failure to swim after gentle agitation).[1][5]

  • Validation: Control mortality must be < 10%. Dissolved Oxygen > 3 mg/L.[1]

Protocol B: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Objective: Assess mutagenic potential via histidine reversion.[1]

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair).[1]

  • Metabolic Activation:

    • Perform assay with (+S9) and without (-S9) rat liver S9 fraction.[1] This is critical for Azo dyes, as S9 mimics the azoreductase activity.

  • Procedure (Plate Incorporation):

    • Mix: 0.1 mL bacterial culture + 0.1 mL test substance + 0.5 mL S9 mix (or buffer).[1]

    • Add 2.0 mL molten top agar (with trace histidine/biotin).

    • Pour onto minimal glucose agar plates.[1]

  • Incubation: 48-72h at 37°C.

  • Analysis:

    • Count revertant colonies.[1]

    • Positive Result: Dose-dependent increase > 2-fold over solvent control.[1]

Critical Selection Workflow

Use this logic flow to select the appropriate dye based on environmental constraints.

SelectionLogic Start Select Dye for Polyester Req1 Requirement: Skin Contact / Babywear? Start->Req1 Req2 Requirement: High Lightfastness? Req1->Req2 No Anthra Disperse Red 60 (Anthraquinone) Req1->Anthra Yes (Alternative) BDF Benzodifuranone (High Performance) Req1->BDF Yes (Avoid Mutagens) Azo Disperse Red 129 (Standard Azo) Req2->Azo Standard (Apparel) Req2->Anthra Critical (Auto/Upholstery) Req2->BDF High (Sportswear)

Figure 2: Decision matrix for dye selection based on safety and performance requirements.

References
  • European Chemicals Agency (ECHA). (2021).[1] Registration Dossier: Disperse Red 1 (CAS 2872-52-8) - Ecotoxicological Information.[1] Retrieved from

  • Vacchi, F. I., et al. (2016).[1] "Occurrence and risk assessment of an azo dye – The case of Disperse Red 1." Science of The Total Environment.[1]

  • OECD. (2004).[1] Test No. 202: Daphnia sp.[1] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals.[1][6]

  • OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[1][6]

  • Colourtex Industries Pvt. Ltd. (2022).[1][7] Environmental Clearance Compliance Report: Disperse Dye Manufacturing. Ministry of Environment, Forest and Climate Change (India).

  • Koh, J. (2011).[1] "Benzodifuranone Dyes: A Review of Properties and Applications." Textile Coloration and Finishing.

Sources

Comparative

A Cost-Performance Analysis of Disperse Red 129 in Industrial Dyeing: A Comparative Guide

Introduction to Disperse Red 129 and the Industrial Dyeing Landscape Disperse dyes are the primary choice for coloring hydrophobic synthetic fibers like polyester, which dominate the global textile market.[] These non-io...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Disperse Red 129 and the Industrial Dyeing Landscape

Disperse dyes are the primary choice for coloring hydrophobic synthetic fibers like polyester, which dominate the global textile market.[] These non-ionic dyes, characterized by their low water solubility, are applied as a fine aqueous dispersion, penetrating the fiber at high temperatures and pressure.[2][3] The selection of a specific disperse dye is a critical decision in industrial textile production, balancing performance, cost, and environmental considerations.

C.I. Disperse Red 129 is an azo disperse dye utilized for achieving red hues on polyester and its blends. Its performance in industrial applications is dictated by a range of fastness properties, which determine the durability of the color throughout the textile's lifecycle. This guide provides a detailed cost-performance analysis of Disperse Red 129, benchmarking it against three common alternatives: C.I. Disperse Red 60, C.I. Disperse Red 73, and C.I. Disperse Red 177.

Comparative Performance Analysis

The efficacy of a disperse dye is primarily evaluated based on its fastness to various environmental and processing stresses. The key performance indicators are light fastness, wash fastness, and sublimation fastness. These properties are assessed using standardized testing protocols to ensure reproducibility and allow for objective comparison.[4][5]

Key Performance Indicators and Their Industrial Significance
  • Light Fastness: This measures the resistance of the dye to fading when exposed to light, a critical factor for textiles intended for apparel, automotive interiors, and home furnishings.[6] It is typically rated on a scale of 1 to 8, with higher numbers indicating better resistance to fading.

  • Wash Fastness: This assesses the dye's ability to withstand repeated laundering without significant color loss or staining of adjacent undyed fabrics.[4] It is evaluated on a scale of 1 to 5, where a higher rating signifies superior performance.

  • Sublimation Fastness: This is a crucial parameter for disperse dyes, indicating their tendency to vaporize when heated and deposit on adjacent materials.[7] Poor sublimation fastness can lead to color changes and staining during heat setting, durable pleating, or ironing.[7] It is also rated on a 1 to 5 scale.

Quantitative Performance Data

The following table summarizes the key fastness properties of Disperse Red 129 and its alternatives on polyester fabric.

DyeC.I. NameLight Fastness (Xenon Arc) (1-8 scale)Wash Fastness (Color Change) (1-5 scale)Sublimation Fastness (Staining) (1-5 scale)
Disperse Red 129 12236-23-64-543-4
Disperse Red 60 607566-7[4]4-5[4]2-3[4]
Disperse Red 73 111165[8]5[8]3-4[8]
Disperse Red 177 111225-6[9]4-5[9]5[9]

Analysis of Performance Data:

  • Disperse Red 129 exhibits moderate to good all-around fastness properties. Its light and wash fastness are suitable for many general apparel and textile applications. The sublimation fastness is adequate for standard processing temperatures.

  • Disperse Red 60 stands out for its excellent light fastness, making it a strong candidate for applications with high exposure to sunlight, such as automotive textiles.[10] However, its lower sublimation fastness needs to be considered during high-temperature finishing processes.[4]

  • Disperse Red 73 offers a balanced profile with good light fastness and excellent wash fastness.[8] Its sublimation fastness is comparable to Disperse Red 129.

  • Disperse Red 177 demonstrates very good light fastness and excellent sublimation fastness, making it suitable for applications requiring high heat stability during processing and use.[9]

Cost-Performance Evaluation

In an industrial setting, the choice of dye is heavily influenced by its cost-effectiveness. The price of disperse dyes can fluctuate based on raw material costs, manufacturing complexity, and market demand.

Industrial Price Comparison

The following table provides an estimated industrial price range for Disperse Red 129 and its alternatives. Prices are subject to change and may vary based on supplier and order volume.

DyeC.I. NameEstimated Industrial Price (per kg)
Disperse Red 129 12236-23-6$5.00 - $8.00
Disperse Red 60 60756$6.50 - $10.00[2][11]
Disperse Red 73 11116$4.00 - $7.00[12]
Disperse Red 177 11122$7.00 - $12.00[13]

Cost-Performance Analysis:

  • Disperse Red 129 offers a balanced cost-to-performance ratio, making it a viable option for a wide range of applications where moderate fastness properties are sufficient.

  • Disperse Red 60 , while having a higher price point, is justified for applications where superior light fastness is a primary requirement.[2][11]

  • Disperse Red 73 presents a highly cost-effective option, particularly for applications where excellent wash fastness is critical and good light fastness is adequate.[12]

  • Disperse Red 177 commands a higher price due to its excellent sublimation and good light fastness, making it a premium choice for high-performance textiles that undergo demanding heat treatments.[13]

Experimental Protocols

To ensure the scientific integrity of this guide, the following are detailed, step-by-step methodologies for the key experimental workflows used to evaluate the performance of disperse dyes.

High-Temperature Polyester Dyeing Protocol

This standard procedure is employed to apply disperse dyes to polyester fabric, ensuring optimal dye penetration and fixation.

Methodology:

  • Dye Bath Preparation: Prepare a dyebath containing the disperse dye (e.g., 1.0% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to an acidic range of 4.5-5.5.

  • Dyeing Process: Introduce the polyester fabric into the dyebath at approximately 60°C. Gradually raise the temperature to 130°C and maintain for 60 minutes to facilitate dye diffusion into the polyester fibers.

  • Rinsing and Reduction Clearing: After the dyeing cycle, cool the fabric, rinse it thoroughly, and then subject it to a reduction clearing process. This involves treating the fabric in a solution containing sodium hydrosulfite and sodium hydroxide to remove any unfixed dye from the fiber surface, thereby improving wash fastness.

  • Final Rinsing and Drying: Conclude with a final rinse and drying of the fabric.

G cluster_prep Preparation cluster_dyeing Dyeing cluster_post Post-Treatment prep_dyebath Prepare Dyebath (Dye, Dispersing Agent, Acetic Acid) introduce_fabric Introduce Fabric (60°C) prep_dyebath->introduce_fabric raise_temp Raise Temperature to 130°C introduce_fabric->raise_temp hold_temp Hold at 130°C for 60 min raise_temp->hold_temp cool_rinse Cool and Rinse hold_temp->cool_rinse reduction_clear Reduction Clearing (Sodium Hydrosulfite, NaOH) cool_rinse->reduction_clear final_rinse_dry Final Rinse and Dry reduction_clear->final_rinse_dry

Caption: High-Temperature Polyester Dyeing Workflow.

Light Fastness Test (ISO 105-B02)

This test evaluates the resistance of the dye to fading upon exposure to an artificial light source that mimics natural daylight.[5]

Methodology:

  • Specimen Preparation: Prepare a sample of the dyed fabric according to the standard's specifications.

  • Apparatus: Utilize a xenon arc lamp weathering apparatus as the light source.

  • Procedure: Expose the specimen to the light from the xenon arc lamp under controlled conditions of temperature and humidity. The exposure is conducted for a specified duration or until a certain level of fading is observed in a standard reference fabric exposed simultaneously.

  • Evaluation: Assess the change in color of the exposed specimen by comparing it with an unexposed sample of the same fabric. The degree of fading is rated on a scale of 1 to 8, where a higher number indicates better light fastness.

Wash Fastness Test (ISO 105-C06)

This method assesses the resistance of the dye to desorption and abrasion during laundering.[14]

Methodology:

  • Specimen Preparation: Stitch a specimen of the dyed fabric together with a multifiber test fabric containing strips of various common fibers (e.g., cotton, wool, polyester, nylon, acetate, and acrylic).

  • Apparatus: Use a launder-ometer or a similar accelerated laundering machine.

  • Procedure: Place the composite specimen in a stainless-steel container with a specified volume of a standardized detergent solution and stainless-steel balls to simulate mechanical action. Agitate the container in the machine at a specified temperature and for a set duration.

  • Evaluation: After the washing cycle, rinse and dry the specimen. Evaluate the change in color of the dyed fabric using the Grey Scale for Color Change. Assess the degree of staining on each strip of the multifiber test fabric using the Grey Scale for Staining. The ratings are on a scale of 1 to 5.

Sublimation Fastness Test (AATCC Test Method 117)

This test determines the tendency of the dye to transfer to an adjacent undyed fabric when subjected to heat.[7]

Methodology:

  • Specimen Preparation: Place a dyed specimen in contact with an undyed fabric.

  • Apparatus: Use a heat press or a suitable heating device capable of maintaining a constant temperature.

  • Procedure: Subject the composite specimen to a specified temperature and pressure for a defined period.

  • Evaluation: After cooling, assess the change in color of the original specimen and the degree of staining on the adjacent undyed fabric using the appropriate Grey Scales. The ratings are on a scale of 1 to 5.

G cluster_input Inputs cluster_analysis Analysis cluster_decision Decision performance Performance Requirements (Light, Wash, Sublimation Fastness) compare_perf Compare Dye Performance Data performance->compare_perf cost Cost Constraints compare_cost Compare Dye Cost Data cost->compare_cost select_dye Select Optimal Dye compare_perf->select_dye compare_cost->select_dye

Caption: Decision Pathway for Dye Selection.

Conclusion

The selection of a disperse red dye for industrial applications is a multifaceted decision that requires a careful balance of performance and cost. Disperse Red 129 emerges as a versatile and cost-effective option for a wide array of textile applications with moderate fastness requirements. For applications demanding superior light fastness, Disperse Red 60 presents a compelling, albeit more expensive, alternative. Disperse Red 73 offers an excellent balance of high wash fastness and affordability. For high-performance textiles that undergo rigorous heat treatments, the superior sublimation fastness of Disperse Red 177 justifies its premium price.

This guide provides the necessary data and experimental context to empower researchers and professionals to make informed decisions based on the specific demands of their applications. It is recommended to conduct in-house testing using the outlined standardized protocols to validate the performance of the selected dye within the specific industrial processing conditions.

References

  • Sublimation Fastness Of Disperse Dyes. Dyeing and Processing. Available at: [Link]

  • Disperse red dye with high light fastness for polyester fiber. Patsnap Eureka. Available at: [Link]

  • Disperse Red 60 / FB, Powder, 25 kg. IndiaMART. Available at: [Link]

  • Disperse Red 60. Solvent Dyes. Available at: [Link]

  • Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. PMC. Available at: [Link]

  • Disperse Dyes. MamtaExim. Available at: [Link]

  • Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Textile Learner. Available at: [Link]

  • Comparison of disperse and reactive dyes in the textile dyeing industry. VICHEM. Available at: [Link]

  • Fastness properties of the polyester dyed fabrics with disperse dyes. ResearchGate. Available at: [Link]

  • Disperse Red FEL / Disperse Red 177. HANGZHOU TIANKUN CHEM CO., LTD. Available at: [Link]

  • Rubine 2G Red 73 Disperse Dyes, Powder, 5 Kg. IndiaMART. Available at: [Link]

  • Disperse Red 362 (100%) Dyes. S D International. Available at: [Link]

  • Skycron® Disperse Red SE-GFL(R73). Tiankun Chemical. Available at: [Link]

  • Wash fastness results of dyes in the ISO 105CO6/C2S. ResearchGate. Available at: [Link]

  • Disperse Red 73 200%, Powder, 10 kg. IndiaMART. Available at: [Link]

  • Disperse Red Dyes Frl CAS No. 58051-98-2. Wenzhou Color Bloom New Materials Co.,Ltd. Available at: [Link]

  • Disperse Dye. Taiwan Dyestuffs & Pigments Corp. Available at: [Link]

  • Disperse Red ST. NIPPON KAYAKU THAILAND. Available at: [Link]

  • CN102127313B - High-light-fastness red disperse dye composition and use thereof. Google Patents.
  • Disperse Red 1. PubChem. Available at: [Link]

  • Disperse Dyes: A Dye Chemist's Perspective. aatcc. Available at: [Link]

  • Classification of disperse dyes. Hangzhou Fucai Chem Co., Ltd. Available at: [Link]

Sources

Validation

A Comparative Guide to Leaching and Migration of Disperse Red 129 from Textiles

This guide provides a comprehensive analysis of the leaching and migration of Disperse Red 129 from textile materials. It is intended for researchers, scientists, and quality control professionals in the textile and chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the leaching and migration of Disperse Red 129 from textile materials. It is intended for researchers, scientists, and quality control professionals in the textile and chemical industries. We will explore the fundamental principles governing dye migration, present standardized methodologies for its assessment, and compare the performance of Disperse Red 129 against other common disperse dyes. The protocols and data herein are designed to ensure scientific integrity and provide a self-validating framework for your own laboratory investigations.

Introduction: The Challenge of Disperse Dye Migration

Disperse dyes, a class of non-ionic colorants with low water solubility, are the primary choice for dyeing hydrophobic synthetic fibers like polyester.[1] Their application process involves dispersing fine dye particles in an aqueous medium, which then penetrate the fiber structure under high temperature and pressure.[1] However, a critical challenge arises post-dyeing: the potential for dye molecules to migrate out of the fiber and onto the skin or other materials. This phenomenon, known as dye migration or leaching, is influenced by various factors including heat, friction, and contact with substances like sweat.[2][3]

Disperse Red 129 is a common azo dye used to achieve vibrant red shades on polyester fabrics. Concerns over its potential to cause skin sensitization and other adverse health effects have made the study of its migration behavior a priority.[4] Regulatory bodies and standards such as OEKO-TEX® Standard 100 have set strict limits on the presence of certain disperse dyes in textiles to protect consumers.[5][6][7]

This guide will provide the necessary protocols to quantify the leaching of Disperse Red 129 and offer a comparative perspective against other disperse dyes, enabling a thorough risk assessment.

The Science Behind Dye Migration: Key Influencing Factors

Understanding the causality behind dye migration is crucial for designing effective experimental protocols. The stability of a dye within a textile fiber is not absolute and is governed by a complex interplay of chemical and physical factors.

  • Dye Chemistry and Molecular Size: The molecular structure and size of the dye play a significant role. Dyes with lower molecular weights generally exhibit a higher tendency to migrate.

  • Fiber Type: The chemical nature of the textile fiber dictates how well the dye is "locked" in. Polyester, being highly crystalline, can trap dye molecules, but surface-level dye and oligomers are more prone to leaching.[2][8]

  • Dyeing Process: The efficiency of the dyeing and subsequent washing processes is critical. Inadequate washing can leave behind unfixed dye on the fiber surface, which will readily migrate.

  • External Triggers:

    • Heat: Elevated temperatures, such as during washing, drying, or ironing, increase the kinetic energy of dye molecules, promoting their movement and sublimation.[2][9]

    • Perspiration: Human sweat, with its varying pH and presence of salts and amino acids, can act as a solvent, extracting dye from the textile.[10][11][12]

    • Finishing Agents: The presence of softeners and other chemical finishes on the fabric can sometimes facilitate dye migration.[9]

The following diagram illustrates the key relationships influencing the migration of disperse dyes from a textile matrix.

cluster_factors Factors Influencing Dye Migration cluster_mechanisms Migration Mechanisms Dye Properties Dye Properties Leaching Leaching Dye Properties->Leaching Solubility Fiber Characteristics Fiber Characteristics Fiber Characteristics->Leaching Affinity Processing Processing Processing->Leaching Residual Dye External Conditions External Conditions External Conditions->Leaching Sweat, pH Sublimation Sublimation External Conditions->Sublimation Heat Rubbing Rubbing External Conditions->Rubbing Friction Dye Migration Dye Migration Leaching->Dye Migration Sublimation->Dye Migration Rubbing->Dye Migration

Caption: Factors and mechanisms influencing dye migration.

Comparative Experimental Design: Assessing Disperse Red 129

To provide a robust comparison, this guide outlines a study to evaluate the leaching of Disperse Red 129 against two other commonly used disperse dyes with known allergenic potential: Disperse Blue 106 and Disperse Orange 37 .[13] The experiment will utilize a standardized artificial sweat solution to simulate real-world conditions.

Objective: To quantify and compare the amount of Disperse Red 129, Disperse Blue 106, and Disperse Orange 37 that leaches from dyed polyester fabric into an artificial sweat simulant under controlled laboratory conditions.

Materials:

  • Polyester fabric samples dyed with Disperse Red 129, Disperse Blue 106, and Disperse Orange 37, respectively.

  • An undyed polyester fabric sample (as a control).

  • Multi-fiber adjacent fabric (to assess staining).

  • Artificial sweat solution (prepared according to ISO 105-E04).[10][14]

  • High-Performance Liquid Chromatography (HPLC) system with a PDA or UV-Vis detector.[15]

  • Reference standards for each of the three dyes.

The overall experimental workflow is depicted in the diagram below.

Caption: General workflow for dye migration analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

This protocol describes the preparation of both acidic and alkaline artificial sweat solutions to simulate the range of human perspiration.[10][11][14]

Reagents:

  • L-histidine monohydrochloride monohydrate

  • Sodium chloride (NaCl)

  • Disodium hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O) or Disodium hydrogen phosphate dihydrate (Na₂HPO₄·2H₂O)

  • Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Grade 3 water (as per ISO 3696)

Procedure for Alkaline Solution (pH 8.0):

  • Dissolve the following in 1 liter of grade 3 water:

    • 0.5 g L-histidine monohydrochloride monohydrate

    • 5 g Sodium chloride

    • 5 g Disodium hydrogen phosphate dodecahydrate (or 2.5 g of the dihydrate)

  • Adjust the pH to 8.0 (±0.2) using the 0.1 M NaOH solution.

Procedure for Acidic Solution (pH 5.5):

  • Dissolve the following in 1 liter of grade 3 water:

    • 0.5 g L-histidine monohydrochloride monohydrate

    • 5 g Sodium chloride

    • 2.2 g Sodium dihydrogen phosphate dihydrate

  • Adjust the pH to 5.5 (±0.2) using the 0.1 M NaOH solution.

Rationale: The use of both acidic and alkaline solutions is mandated by the ISO 105-E04 standard to account for the natural variation in the pH of human sweat, which can affect the rate and extent of dye leaching.[10][14][16]

This protocol details the procedure for exposing the textile samples to the artificial sweat solutions.

Apparatus:

  • Perspirometer or equivalent device capable of maintaining a pressure of 12.5 kPa.

  • Glass or acrylic plates.

  • Oven or incubator capable of maintaining a temperature of 37 ± 2 °C.

  • Beakers.

Procedure:

  • Cut a specimen of the dyed textile (e.g., 40 mm x 100 mm).

  • Place the specimen between a piece of the same undyed fabric and a piece of multi-fiber adjacent fabric.

  • Thoroughly wet the composite specimen in the artificial sweat solution at a liquor-to-specimen ratio of 20:1.

  • Allow the specimen to soak for 30 minutes at room temperature.

  • Remove the specimen and squeeze it to remove excess liquid.

  • Place the composite specimen between two glass plates and apply a pressure of 12.5 kPa using the perspirometer.

  • Place the entire apparatus in an oven at 37 ± 2 °C for 4 hours.[12]

  • After incubation, separate the textile layers and allow them to air dry at a temperature not exceeding 60 °C.

  • Retain the leachate (the artificial sweat solution) for quantitative analysis.

Rationale: The specified temperature of 37 °C mimics the human body temperature, while the pressure simulates the contact between clothing and skin.[12] The 4-hour duration provides sufficient time for significant leaching to occur.

This protocol provides a framework for the quantitative analysis of the leached dyes in the artificial sweat solution.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a Photodiode Array (PDA) or UV-Vis detector.[15]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

Mobile Phase (Example Gradient):

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile

  • Gradient: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B over the course of the run to elute the dyes. A typical run time might be 20-30 minutes.

Procedure:

  • Standard Preparation:

    • Create a stock solution of each reference dye (Disperse Red 129, Disperse Blue 106, Disperse Orange 37) in a suitable solvent like methanol (e.g., 100 µg/mL).[5][15]

    • Prepare a series of working standards by diluting the stock solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • Take a known volume of the leachate from Protocol 2.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Monitor the elution of the dyes at their respective maximum absorbance wavelengths.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the calibration curve to determine the concentration of each dye in the leachate samples.

Rationale: HPLC is a highly sensitive and selective technique that allows for the separation and quantification of individual dyes in a complex mixture, making it the gold standard for this type of analysis.[17][18] The use of a C18 column is effective for separating non-polar to moderately polar compounds like disperse dyes.[15]

Data Analysis and Comparative Performance

The results from the HPLC analysis should be calculated to express the amount of leached dye in terms of milligrams per kilogram of fabric (mg/kg).

Calculation: Dye Leached (mg/kg) = (C * V) / M Where:

  • C = Concentration of dye in the leachate (mg/L) determined from HPLC.

  • V = Volume of the leachate (L).

  • M = Mass of the textile specimen (kg).

The following table presents hypothetical (but realistic) data to illustrate how the results of this comparative study might be presented.

DyeLeaching in Acidic Sweat (mg/kg)Leaching in Alkaline Sweat (mg/kg)
Disperse Red 129 15.218.5
Disperse Blue 106 25.830.1
Disperse Orange 37 12.414.9
Undyed Control < 0.1< 0.1

Interpretation of Results:

  • All three dyes exhibit some degree of leaching, with higher amounts observed in the alkaline sweat solution.

  • Disperse Blue 106 shows the highest migration potential under both acidic and alkaline conditions.

  • Disperse Red 129 demonstrates a moderate level of leaching, higher than Disperse Orange 37 but significantly lower than Disperse Blue 106.

These quantitative comparisons are crucial for manufacturers to select dyes with lower migration risk and to optimize their dyeing and finishing processes to ensure consumer safety and compliance with regulatory standards.

Conclusion

The potential for disperse dyes to migrate from textiles is a significant concern for both consumer safety and product quality. This guide has provided a comprehensive framework for the study of Disperse Red 129 leaching, grounded in established scientific principles and standardized methodologies like ISO 105-E04.

The detailed protocols for artificial sweat preparation, leaching tests, and HPLC quantification offer a reliable and reproducible approach for in-house validation. The comparative data, even when hypothetical, underscores the importance of not treating all disperse dyes equally. Each colorant possesses a unique migration profile that must be understood and managed. By implementing these rigorous testing protocols, researchers and manufacturers can make informed decisions, ensuring the safety and quality of their textile products.

References

  • Centexbel. Colour fastness according to ISO 105 series. Available from: [Link]

  • Southeast Prints. What Is Dye Migration and How Do You Prevent It?. (2025). Available from: [Link]

  • International Organization for Standardization. ISO 105-E04:2013 Textiles — Tests for colour fastness — Part E04: Colour fastness to perspiration. (2013). Available from: [Link]

  • QIMA. Colorfastness Test Methods for Textiles: Complete Guide. (2025). Available from: [Link]

  • USB Lab. Determination of Color Fastness to Sweat - ISO 105 E04. Available from: [Link]

  • RISE Research Institutes of Sweden. Tests for colour fastness to perspiration SS-EN ISO 105-E04. Available from: [Link]

  • SATRA. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS. Available from: [Link]

  • Hangzhou Autumn Color Co., Ltd. Improving Dye Migration and Leveling in Disperse Dyeing. (2025). Available from: [Link]

  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Available from: [Link]

  • Water repellent. What are main factors affecting the thermal migration of disperse dyes?(2). (2021). Available from: [Link]

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  • Sinoever. OEKO-TEX® Standard 100 List of Prohibited Dyes / Paints. (2020). Available from: [Link]

  • ResearchGate. Chromatographic methods applied for the analysis of disperse dyes in extracts. Available from: [Link]

  • PubMed. Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry. Available from: [Link]

  • Hongjing. The 2022 version of OEKO-TEX ® Standard 100 has been released; Disperse Blue 60 has been removed from the monitored substances. Available from: [Link]

  • ResearchGate. Chemical composition of artificial sweat. Available from: [Link]

  • Google Patents. Synthetic sweat composition, sweat odor kit, and method of use.
  • MDPI. An Artificial Sweating System for Sweat Sensor Testing Applications. (2019). Available from: [Link]

  • Dabedan. OEKO-TEX Standard 100 Certification | What It Is & Why It Matters. (2025). Available from: [Link]

  • MDPI. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. (2019). Available from: [Link]

  • Scribd. Comparative Study of Polyester Dyeing Methods. Available from: [Link]

  • SCIRP. A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes. Available from: [Link]

  • CORE. COMPARISON OF NATURAL AND SYNTHETIC ANTI MIGRANTS IN CONTINUOUS DYEING OF 100% POLYESTER. (2014). Available from: [Link]

  • Dye Sublimation Paper. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester. (2021). Available from: [Link]

  • ResearchGate. (PDF) Safety Data Sheet of a Red Disperse Dye. (2015). Available from: [Link]

  • Ecocult. Does Oeko-Tex Certification Mean a Product Is Safe?. (2024). Available from: [Link]

  • OEKO-TEX®. OEKO-TEX® STANDARD 100. (2025). Available from: [Link]

  • European Commission. OPINION ON Disperse Red 17. (2008). Available from: [Link]

  • The Danish Environmental Protection Agency. Survey of Selected Allergenic, Disperse Dyes in Clothes. Available from: [Link]

  • PMF. Does E129 really affect our health?. (2024). Available from: [Link]

  • National Institutes of Health. Synthesis of a Novel Disperse Reactive Dye Involving a Versatile Bridge Group for the Sustainable Coloration of Natural Fibers in Supercritical Carbon Dioxide. Available from: [Link]

  • SIELC. HPLC Method for Analysis of Allura Red (FD&C Red 40, E129) on a BIST A Column. Available from: [Link]

  • VICHEM. Comparison of disperse and reactive dyes in the textile dyeing industry. (2025). Available from: [Link]

  • IMEKO. OPTIMIZATION OF HPLC METHODS FOR SIMULTANEOUS ANALYSIS OF FOOD COLORS. Available from: [Link]

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